molecular formula C7H15NO2 B3149836 (S)-Methyl 3-amino-4-methylpentanoate CAS No. 679789-26-5

(S)-Methyl 3-amino-4-methylpentanoate

Cat. No.: B3149836
CAS No.: 679789-26-5
M. Wt: 145.20
InChI Key: VSYRRAKUNWIGRY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 3-amino-4-methylpentanoate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3S)-3-amino-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)6(8)4-7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYRRAKUNWIGRY-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of (S)-Methyl 3-amino-4-methylpentanoate in drug design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-Methyl 3-amino-4-methylpentanoate in Drug Design

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Chiral β-Amino Acid Ester

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is driven by the imperative for enhanced therapeutic efficacy and minimized off-target side effects.[1] Chiral building blocks—stereochemically defined molecules—serve as the foundational starting materials for constructing complex and potent chiral drugs.[1][2] this compound, a derivative of the non-proteinogenic β-amino acid β-leucine, represents a quintessential example of such a building block. Its structure combines a defined stereocenter, a reactive primary amine, and a methyl ester, offering medicinal chemists a versatile scaffold for molecular elaboration.

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit profound stereoselectivity.[2] This biological reality dictates that the three-dimensional arrangement of a drug molecule is critical to its interaction with its target.[3] The (S)-configuration of this particular building block is crucial, as different enantiomers of a drug can exhibit widely varying pharmacological activity, toxicity, and pharmacokinetic profiles.[2] As a β-amino acid, it provides a unique advantage: when incorporated into peptide-based therapeutics, it can confer enhanced metabolic stability by resisting degradation by proteolytic enzymes, a common pitfall for natural α-amino acid-based peptides.[4][5][6]

This guide provides a comprehensive technical overview of the chemical properties of this compound, offering field-proven insights into its synthesis, characterization, and strategic application in the design and development of next-generation therapeutics.

Core Physicochemical and Structural Properties

The utility of a building block in drug design is fundamentally linked to its physicochemical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for incorporation into drug candidates intended for biological systems.

PropertyValueSource
IUPAC Name methyl (3S)-3-amino-4-methylpentanoate[7]
Synonyms (S)-beta-Homovaline methyl ester[8]
CAS Number 679789-26-5[7]
Molecular Formula C₇H₁₅NO₂[7]
Molecular Weight 145.20 g/mol [7]
Appearance Solid (for the parent acid)[9]
Solubility Soluble in water (parent acid); Insoluble in DMSO[10]
Storage 2-8°C, under inert gas[11]

The presence of both a basic amino group and a lipophilic isobutyl group gives the molecule amphiphilic character, influencing its solubility and potential for hydrogen bonding. The methyl ester provides a handle for further chemical modification or can be designed to be hydrolyzed in vivo by esterases, acting as a potential pro-drug strategy.

Synthesis and Stereochemical Integrity

Key Synthetic Strategies:

  • Asymmetric Hydrogenation: This method often involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst, typically based on rhodium or ruthenium, to set the stereocenter with high enantioselectivity.[4]

  • Asymmetric Conjugate Addition: A powerful C-N bond-forming reaction where a nitrogen nucleophile is added to an α,β-unsaturated ester in the presence of a chiral catalyst. This is a highly atom-economical approach.[5][14]

  • Enzymatic Resolution: This technique uses enzymes that can selectively react with one enantiomer in a racemic mixture of the β-amino acid or a precursor, allowing for the separation of the desired (S)-enantiomer.[5]

The choice of synthetic route is a critical decision based on factors such as scalability, cost, and the required enantiomeric purity for GMP (Good Manufacturing Practice) production.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_product Product Formation Prochiral_Ester α,β-Unsaturated Ester Asymmetric_Addition Asymmetric Conjugate Addition (Chiral Catalyst) Prochiral_Ester->Asymmetric_Addition Amine_Source Amine Source (e.g., Ammonia) Amine_Source->Asymmetric_Addition Racemic_Mixture Racemic β-Amino Ester Asymmetric_Addition->Racemic_Mixture Forms desired enantiomer in excess Purification Chiral Chromatography or Crystallization Racemic_Mixture->Purification Final_Product (S)-Methyl 3-amino- 4-methylpentanoate Purification->Final_Product

Caption: Generalized workflow for asymmetric synthesis.

Exemplary Protocol: Asymmetric Conjugate Addition

This protocol is a generalized representation and must be optimized for specific substrates and catalysts.

  • Reactor Setup: A dry, inert atmosphere (Nitrogen or Argon) is established in a suitable glass reactor equipped with magnetic stirring, a temperature probe, and addition funnels.

  • Catalyst Preparation: The chiral catalyst (e.g., a copper-chiral ligand complex) is dissolved in an appropriate anhydrous solvent (e.g., toluene or THF) in the reactor and stirred until a homogeneous solution is formed.

  • Substrate Addition: The α,β-unsaturated ester precursor is added to the reactor. The mixture is cooled to the optimal reaction temperature (e.g., -20°C to 0°C) to maximize stereoselectivity.

  • Nucleophile Addition: The amine nucleophile is added dropwise over a period of 1-2 hours to maintain control over the reaction exotherm and selectivity.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is quenched (e.g., with aqueous ammonium chloride). The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified using flash column chromatography to isolate the β-amino ester.

  • Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the final product is determined using chiral HPLC.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules.[11][15]

Peptidomimetics and Metabolic Stability

Natural peptides are often poor drug candidates due to their rapid cleavage by proteases.[6] Incorporating β-amino acids like (S)-3-amino-4-methylpentanoic acid into a peptide sequence alters the backbone structure.[5] This "homologation" shifts the amide bond by one carbon, rendering it unrecognizable to many proteases and significantly increasing the peptide's in vivo half-life.[6][14]

G cluster_alpha Natural Peptide Backbone cluster_beta Modified Peptide Backbone A1 α-Amino Acid 1 A2 α-Amino Acid 2 A1->A2 Peptide Bond A3 α-Amino Acid 3 A2->A3 Peptide Bond B1 α-Amino Acid 1 B2 (S)-3-amino-4-methyl- pentanoic acid B1->B2 Modified Bond B3 α-Amino Acid 3 B2->B3 Modified Bond Protease Protease Enzyme Protease->A2 Cleavage Protease->B2 Resistance

Caption: Comparison of protease action on peptide backbones.

Synthesis of Bioactive Small Molecules

The primary amine of this compound is a key functional group for building a diverse range of small molecule therapeutics. It can be acylated, alkylated, or used in reductive amination reactions to append various pharmacophores. Vendor data suggests its utility in the synthesis of protease inhibitors, antiviral agents, and anticancer agents, where the specific stereochemistry is paramount for fitting into the active site of a target enzyme or receptor.[11]

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of this compound is critical for its use in drug development. A suite of analytical methods is employed for this purpose.

TechniquePurpose
Chiral HPLC To determine enantiomeric purity (e.g., >98% e.e.).[3]
¹H and ¹³C NMR To confirm the chemical structure and assess purity.[3]
Mass Spectrometry To confirm the molecular weight and elemental composition.
FT-IR Spectroscopy To identify key functional groups (amine, ester carbonyl).
Protocol: Purity Determination by HPLC
  • System Preparation: An HPLC system equipped with a UV detector is used. A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of two solvents is commonly used:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Sample Preparation: A standard solution of the analyte is prepared by accurately weighing and dissolving the compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Injection and Elution: A small volume (e.g., 5-10 µL) of the sample is injected. A typical gradient might run from 5% B to 95% B over 20-30 minutes to elute the compound and any impurities.

  • Detection: The UV detector is set to a wavelength where the analyte absorbs, typically around 210-220 nm for the amide/ester chromophore.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Metabolic and Toxicological Considerations

While specific metabolic and toxicological data for this compound is not extensively published, a profile can be predicted based on its chemical structure.

Expected Metabolic Pathways:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis by ubiquitous esterase enzymes in the plasma and tissues, which would yield the parent β-amino acid, (S)-3-amino-4-methylpentanoic acid, and methanol.

  • Amino Acid Metabolism: The resulting β-amino acid would likely enter amino acid metabolic pathways. This could involve transamination to a β-keto acid, followed by further degradation of the carbon skeleton.[16] The pathways for β-amino acids can differ from those of their α-amino acid counterparts.[17]

G Parent (S)-Methyl 3-amino- 4-methylpentanoate Esterase Esterase (Plasma, Liver) Parent->Esterase Acid Parent β-Amino Acid ((S)-3-amino-4-methylpentanoic acid) Esterase->Acid Methanol Methanol Esterase->Methanol Transaminase Transaminase Acid->Transaminase Keto_Acid β-Keto Acid Transaminase->Keto_Acid Further_Metabolism Further Metabolism (e.g., TCA Cycle Intermediates) Keto_Acid->Further_Metabolism

Caption: Predicted metabolic fate of the title compound.

Toxicological Profile:

As with any laboratory chemical, appropriate handling procedures are necessary. Safety data for structurally related compounds indicate potential for skin, eye, and respiratory irritation.[18][19] Long-term toxicological effects are not well-characterized, and any drug candidate derived from this building block would require a full toxicological assessment as part of preclinical development.

Conclusion

This compound stands as a high-value chiral building block in the arsenal of the modern medicinal chemist. Its defined stereochemistry, coupled with the unique structural and stability advantages conferred by its β-amino acid backbone, makes it an enabling tool for the design of innovative therapeutics. From enhancing the metabolic resilience of peptidomimetics to serving as a versatile scaffold for complex small molecules, its strategic application can directly address key challenges in drug discovery. A thorough understanding of its chemical properties, synthetic accessibility, and analytical characterization is fundamental to leveraging its full potential in the development of safer and more effective medicines.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • PubMed. Synthesis of chiral building blocks for use in drug discovery.
  • Wisdomlib. (2025). Chiral building blocks: Significance and symbolism.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
  • BOC Sciences.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • PubMed. (1999). Chemical process synthesis of beta-amino acids and esters.
  • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • Chemistry | Illinois. (2023).
  • MySkinRecipes. (S)
  • CymitQuimica. (R)
  • Natural Micron Pharm Tech.
  • PubChem. (R)
  • Sigma-Aldrich. (S)-3-amino-4-methyl-pentanoic acid.
  • MedchemExpress.com. 3-Amino-4-methylpentanoic acid | Metabolite.
  • Advanced ChemBlocks. methyl (S)
  • Selleck Chemicals. 3-Amino-4-methylpentanoic acid | CAS 5699-54-7.
  • Autech. Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers.
  • MySkinRecipes. (R)-3-Amino-4-methylpentanoic acid.
  • CymitQuimica. (S)-3-Amino-4-methyl-pentanoic acid.
  • SHIMADZU CORPORATION. Analytical Methods for Amino Acids.
  • PMC. Amino Acid Metabolism.
  • PubChem. (3R)-beta-Leucine.

Sources

Structural Integrity and Chiral Resolution of Beta-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Beta-amino acid esters represent a distinct class of non-proteinogenic building blocks critical to modern drug discovery. Unlike their alpha-amino counterparts, the insertion of a methylene group into the backbone introduces unique degrees of rotational freedom and proteolytic stability. This structural modification enables the formation of stable secondary structures (foldamers) such as helices, sheets, and turns, which are pivotal in the design of peptidomimetics and pharmaceutical intermediates like Sitagliptin (Januvia®).

For the analytical scientist, these compounds present a tripartite challenge:

  • Regio-isomerism: Distinguishing between

    
    - (side chain at 
    
    
    
    -carbon) and
    
    
    - (side chain at
    
    
    -carbon) substitution.
  • Enantiomeric Purity: Quantifying enantiomeric excess (ee) with precision >99.5%, often required for regulatory compliance.

  • Conformational Dynamics: Characterizing the hydrogen-bonding networks that dictate foldamer stability.

This guide synthesizes high-resolution chromatographic and spectroscopic protocols to address these challenges, moving beyond standard textbook definitions to field-proven methodologies.

Analytical Workflow Strategy

The selection of an analytical method depends heavily on the physical state of the sample and the specific structural question being asked (e.g., absolute configuration vs. purity).

AnalyticalStrategy Start Sample: Chiral Beta-Amino Ester Q1 Goal? Start->Q1 Purity Enantiomeric Purity (ee) Q1->Purity Config Absolute Configuration Q1->Config Volatile Volatile/Derivatizable? Purity->Volatile GC Chiral GC (Cyclodextrin Phases) Volatile->GC Yes HPLC Chiral HPLC/SFC (Polysaccharide/Glycopeptide) Volatile->HPLC No (Most Common) Cryst Crystalline Solid? Config->Cryst XRD X-Ray Diffraction (Anomalous Dispersion) Cryst->XRD Yes Soln Solution Phase Cryst->Soln No Mosher NMR: Mosher's Method (Covalent Derivatization) Soln->Mosher Primary Method CSA NMR: Chiral Solvating Agents (Non-covalent) Soln->CSA Rapid Screen CD Circular Dichroism (Exciton Chirality) Soln->CD Chromophore Present

Figure 1: Decision matrix for the structural characterization of beta-amino acid esters. Blue nodes indicate starting points; Green indicates objectives; Red indicates definitive analytical techniques.

High-Resolution Chromatographic Resolution

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the "workhorse" methods for determining enantiomeric excess. Unlike alpha-amino acids, beta-amino esters often require specialized stationary phases due to the increased distance between the amine and carboxyl pharmacophores.

Stationary Phase Selection

The interaction mechanism relies on a "three-point interaction" model involving hydrogen bonding,


 interactions, and steric inclusion.
Column ClassActive SelectorTarget Beta-Amino SubstratesMechanism
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)Broad spectrum;

-amino esters with aromatic side chains.
H-bonding + Steric inclusion in helical groove.
Immobilized Polysaccharide Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)Robust method development; tolerates aggressive solvents (DCM/THF).Universal screening; high durability.
Macrocyclic Glycopeptide Teicoplanin Aglycone (e.g., Chirobiotic TAG)

-homoamino acids; polar beta-amino acids.[1]
Complexation; ionic interactions (Zwitterionic mode).
Crown Ether Chiral Crown Ether (e.g., Crownpak CR)Primary amines only;

-amino esters with free

.
Host-guest complexation of ammonium ion (

).
Protocol: Determination of Enantiomeric Excess (ee)

Objective: Quantify the ee of a


-amino acid ester intermediate using fluorescence derivatization for high sensitivity (trace impurity detection).

Reagents:

  • Analyte:

    
    -amino ester (approx. 1 mg).
    
  • Derivatizing Agent: 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[2]

  • Buffer: 0.1 M Borate buffer (pH 8.0).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the beta-amino ester in 1 mL of methanol.

  • Derivatization (Critical Step):

    • Mix 100

      
      L of sample solution with 100 
      
      
      
      L of 0.1 M borate buffer.
    • Add 100

      
      L of NBD-Cl solution (5 mg/mL in MeOH).
      
    • Expert Note: Incubate at 60°C for 30 minutes. The elevated temperature is required to overcome the steric hindrance of the beta-position compared to alpha-amino acids.

    • Quench with 50

      
      L of 1 M HCl to stop the reaction and protonate the amine.
      
  • LC Conditions:

    • Column: Chiralpak AD-H (

      
       mm, 5 
      
      
      
      m).
    • Mobile Phase: n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v). TFA is essential to suppress peak tailing of the residual free amine.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Ex: 470 nm, Em: 530 nm).

  • Calculation:

    
    
    

Spectroscopic Configuration Assignment

When reference standards are unavailable, absolute configuration must be determined ab initio.

NMR Spectroscopy: The Mosher Method

The most reliable solution-phase method involves derivatization with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA). The magnetic anisotropy of the phenyl ring in the MTPA auxiliary induces predictable chemical shift changes (

).
  • Mechanism: The MTPA amide adopts a specific conformation (syn-periplanar) in solution. Protons on the same side as the phenyl ring are shielded (upfield shift), while those on the other side are deshielded.

  • Protocol:

    • React the chiral beta-amino ester with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials to form diastereomeric amides.

    • Acquire

      
       NMR spectra for both.
      
    • Calculate

      
      .[3][4]
      
    • Map the signs (+/-) of

      
       to a structural model to deduce the configuration of the chiral center.
      
Circular Dichroism (CD) & Exciton Chirality

For beta-amino esters possessing chromophores (or derivatized with them), CD offers a non-destructive assignment method.

  • Application: Useful for rigid bicyclic beta-amino acids.

  • Signature: A positive Cotton effect (positive peak at longer wavelength, negative at shorter) usually indicates a positive chirality angle between interacting chromophores (Exciton Chirality Method).

Structural Dynamics: Foldamers & Hydrogen Bonding

Beta-amino acid oligomers (


-peptides) are famous for forming stable helices without the need for cyclization. Understanding the monomer's propensity to fold is crucial for predicting oligomer stability.
The C14 vs. C12 Helix Competition

The folding pattern is dictated by the substitution pattern (


 vs 

) and the resulting hydrogen bond ring size.
  • 14-Helix: Formed by

    
    -amino acids. Stabilized by a hydrogen bond between the amide proton at position 
    
    
    
    and the carbonyl at
    
    
    , creating a 14-membered ring.[5]
  • 12-Helix: Often observed with cyclic beta-amino acids or specific

    
     alternations.
    

FoldamerLogic Substrate Beta-Amino Acid Type Beta3 Beta-3 Substitution (R on C-beta) Substrate->Beta3 Beta2 Beta-2 Substitution (R on C-alpha) Substrate->Beta2 Cyclic Cyclic Constraint (e.g., ACHC) Substrate->Cyclic Helix14 14-Helix Formation (i to i+2 H-bond) Beta3->Helix14 Dominant (Stable) Beta2->Helix14 Destabilizing Helix12 12-Helix Formation (i to i+3 H-bond) Beta2->Helix12 Possible Cyclic->Helix14 Trans-ACHC Cyclic->Helix12 Trans-ACPC Sheet Sheet/Turn Structures

Figure 2: Structural propensity flow. The substitution pattern dictates the secondary structure, influencing the choice of analytical technique (e.g., CD spectra of a 14-helix differs significantly from a 12-helix).

Case Study: Sitagliptin Intermediate

Sitagliptin (Januvia) contains a beta-amino amide moiety derived from a beta-amino acid intermediate.

  • Target: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[6]

  • Challenge: Ensuring the (R)-configuration is maintained during the transaminase enzymatic synthesis.

  • Validation:

    • Derivatization: The amino acid is converted to its methyl ester or N-Boc derivative to improve volatility and solubility.

    • HPLC: Analysis on a Chiralpak AD-H column using n-heptane/ethanol (with diethylamine additive).

    • Result: The enzymatic process typically yields >99.9% ee, verified by the absence of the (S)-enantiomer peak which elutes earlier/later depending on the specific mobile phase tuning.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][7][8] Nature Protocols.

  • Sigma-Aldrich (Merck). (n.d.). Amino Acid and Peptide Chiral Separations - Astec Handbook.

  • Hyun, M. H. (2021).[2] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[2] Journal of Pharmaceutical Investigation.

  • Péter, A., et al. (2008). High-performance liquid chromatographic chiral separation of beta2-homoamino acids. Journal of Chromatography A.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Foundational text on beta-peptide folding - conceptually referenced in Section 5).
  • Savile, C. K., et al. (2010).[9] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. (Referenced in context of Sitagliptin intermediate synthesis).

Sources

Biological activity of (S)-Methyl 3-amino-4-methylpentanoate analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of (S)-Methyl 3-amino-4-methylpentanoate Analogs

Authored by a Senior Application Scientist

Foreword: The Untapped Potential of β-Amino Acid Scaffolds

In the landscape of medicinal chemistry and drug development, the exploration of non-natural amino acid scaffolds continues to unveil novel therapeutic opportunities. Among these, β-amino acids and their derivatives have garnered significant interest.[1][2][3] Unlike their α-amino acid counterparts, the altered backbone structure of β-amino acids imparts unique conformational properties and, critically, enhanced resistance to enzymatic degradation.[1] This guide focuses on a specific, yet versatile, building block: this compound. This molecule, a β-amino acid ester, serves as a foundational scaffold for a diverse array of analogs with wide-ranging biological activities.

This document provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of analogs derived from this core structure. We will delve into specific mechanisms of action, supported by experimental data, and provide detailed protocols for researchers aiming to explore this promising chemical space. The insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of β-amino acid analogs in their therapeutic programs.

The Core Scaffold: this compound

This compound is a chiral β-amino acid ester, structurally related to the proteinogenic amino acid L-leucine.[4] Its intrinsic properties—a primary amine for further functionalization, a methyl ester group that can be hydrolyzed or modified, and a branched alkyl side chain influencing lipophilicity—make it an attractive starting point for combinatorial library synthesis. The "beta" designation refers to the amino group being positioned on the third carbon atom relative to the carboxyl group, a simple shift that has profound implications for molecular geometry and biological stability.[3]

The broader class of β-amino acids and their derivatives are known to exhibit a remarkable spectrum of biological effects, including hypoglycemic, antifungal, antibacterial, and anticancer activities.[1][2] Their incorporation into peptides can lead to molecules with increased potency and a longer physiological half-life.[1]

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs from the this compound core is predicated on established organic synthesis methodologies. The primary sites for modification are the N-terminus (amino group) and the C-terminus (methyl ester).

General Synthetic Approaches

While not directly synthesizing the core molecule itself, established methods for amino acid synthesis can be adapted to create more complex analogs. These include:

  • The Hell-Volhard-Zelinskii Reaction: This classic method involves the α-bromination of a carboxylic acid, followed by an SN2 substitution with ammonia to introduce the amino group.[5] This can be used to create precursors for more complex β-amino acid structures.

  • Amidomalonate Synthesis: A versatile method that allows for the introduction of various alkyl groups, providing a pathway to diverse side chains on the amino acid scaffold.[5]

A generalized workflow for creating a library of analogs from a starting β-amino acid ester is depicted below.

G cluster_start Starting Material cluster_modification Chemical Modifications cluster_derivatives Intermediate Analogs cluster_final Final Analog Library start This compound N_alkylation N-Alkylation / N-Acylation start->N_alkylation ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis N_modified N-Functionalized Analogs N_alkylation->N_modified acid_form Free Carboxylic Acid ester_hydrolysis->acid_form amide_coupling Amide Coupling acid_form->amide_coupling final_analogs Diverse Amide Analogs amide_coupling->final_analogs

Caption: General synthetic workflow for analog development.

Biological Activity Profile and Therapeutic Targets

Analogs derived from β-amino acid esters have shown promise in several therapeutic areas. A notable example involves the development of novel allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1).

Allosteric Activation of SHP1: An Anti-Cancer Strategy

SHP1 is a non-receptor protein tyrosine phosphatase that acts as a critical negative regulator in several signaling pathways. Its activation can suppress pro-inflammatory and oncogenic pathways such as NF-κB and STAT3.[6] Consequently, small-molecule activators of SHP1 are of significant interest for the treatment of cancers and inflammatory diseases.

A study on a series of 3-amino-4,4-dimethyl lithocholic acid derivatives, which share the core 3-amino ester feature, identified potent and selective allosteric activators of SHP1.[6] These compounds demonstrated significant anti-tumor effects in leukemia and lung cancer cell lines, with IC50 values in the low micromolar range.[6]

The signaling cascade influenced by SHP1 activation is illustrated below.

G cluster_pathway SHP1 Signaling Pathway Analog 3-Amino Ester Analog (SHP1 Activator) SHP1 SHP1 Analog->SHP1 activates STAT3 STAT3 SHP1->STAT3 dephosphorylates (inhibits) NFkB NF-κB SHP1->NFkB inhibits Apoptosis Apoptosis SHP1->Apoptosis promotes Proliferation Cell Proliferation & Survival STAT3->Proliferation NFkB->Proliferation

Caption: Simplified SHP1 signaling pathway.

Poly(β-amino esters) in Drug and Gene Delivery

On a broader scale, the β-amino ester moiety is the foundational repeating unit of Poly(β-amino esters) (PBAEs). These are a class of biodegradable and pH-sensitive polymers that have emerged as highly effective non-viral vectors for drug and gene delivery.[7][8]

Key Properties of PBAEs:

  • Cationic Nature: The tertiary amines in the polymer backbone are protonated at physiological pH, allowing them to electrostatically interact with and condense anionic molecules like DNA and RNA into nanoparticles.[7]

  • pH Sensitivity: In the acidic environment of endosomes (pH ~5.5-6.0), the amines become more highly protonated. This "proton sponge" effect leads to endosomal swelling, rupture, and the release of the therapeutic cargo into the cytoplasm.[8]

  • Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, breaking down into non-toxic small molecules that can be safely cleared by the body.[7]

These properties make PBAEs, and by extension, the β-amino ester scaffold, highly relevant for advanced therapeutic modalities like mRNA vaccines and gene therapies.[8]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in drug design. The study of SHP1 activators provides clear SAR insights.[6]

Compound ModificationChange in Biological ActivityInference
C-24 Hydroxyl to Amide/Alkylamino Attenuated activityThe hydroxyl group is likely crucial for binding or inducing the active conformation.
Methyl to Ethyl Substitution (at C-24) More potent biological activityIncreased lipophilicity or a better fit within the allosteric binding pocket enhances activation.
Varying Side Chain Length Activity is affectedSuggests an optimal side chain length for productive interaction with the target protein.

Table based on data from the study on SHP1 activators.[6]

These findings underscore the importance of systematic modification and testing. Even minor changes, such as the addition of a single methylene group, can significantly alter the potency of an analog. This highlights the need for a tightly integrated cycle of chemical synthesis and biological screening.

Experimental Protocols

To facilitate research in this area, we provide a standardized protocol for evaluating the activity of novel analogs on SHP1, as well as a general workflow for screening.

Protocol: In Vitro SHP1 Phosphatase Activity Assay

This protocol is designed to measure the ability of a test compound to directly activate SHP1 enzymatic activity using a fluorogenic substrate.

Materials:

  • Recombinant human SHP1 protein

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 2 mM EDTA, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • Add 2 µL of diluted test compound or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 18 µL of SHP1 enzyme solution (diluted in assay buffer to a final concentration of e.g., 2 nM) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of DiFMUP substrate solution (diluted in assay buffer to a final concentration of e.g., 100 µM) to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the data to the positive control (e.g., a known activator) and negative control (DMSO).

    • Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration at which 50% of maximal activation is achieved).

General Screening Workflow

G cluster_workflow Biological Activity Screening Workflow synthesis Analog Synthesis & Purification primary_assay Primary Screen (e.g., In Vitro Enzyme Assay) synthesis->primary_assay dose_response Dose-Response & EC50/IC50 Determination primary_assay->dose_response Active 'Hits' cellular_assay Secondary Screen (Cell-Based Assay) dose_response->cellular_assay sar_analysis Structure-Activity Relationship Analysis cellular_assay->sar_analysis sar_analysis->synthesis Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Iterative workflow for analog screening and optimization.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The inherent properties of β-amino acids provide a distinct advantage in developing drug candidates with improved pharmacokinetic profiles. As demonstrated by the successful development of SHP1 activators and the broad utility of PBAEs in advanced delivery systems, the potential applications are vast and impactful.

Future research should focus on expanding the diversity of analog libraries, exploring a wider range of biological targets, and leveraging computational modeling to predict binding affinities and guide synthetic efforts. The integration of high-throughput screening with sophisticated cell-based and in vivo models will be crucial in translating the chemical potential of these analogs into clinically successful therapies.

References

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activ
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • Poly(beta-amino esters)
  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5.
  • 3-Amino-4-methylpentanoic Acid - N
  • 3-Amino-4-methylpentanoic acid | Metabolite - MedchemExpress.com.
  • Synthesis of Amino Acids - Chemistry LibreTexts.

Sources

Beta-Leucine Derivatives in Protease Resistance: Mechanisms, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the role of beta-leucine derivatives—specifically


-homoleucine—in engineering protease-resistant peptide therapeutics. It moves beyond basic definitions to explore the structural mechanics of resistance, synthetic pathways, and validation protocols.

Executive Summary

Peptide therapeutics are often limited by rapid in vivo degradation.[1] The incorporation of


-amino acids, particularly 

-leucine derivatives
(e.g.,

-homoleucine), offers a validated strategy to evade proteolytic cleavage. Unlike standard

-amino acids, these derivatives introduce an additional methylene group (

) into the peptide backbone. This structural expansion disrupts the precise geometric alignment required by protease catalytic triads, rendering the peptide bond "invisible" or uncleavable to enzymes like trypsin, chymotrypsin, and serum peptidases, while often retaining the side-chain topology necessary for receptor binding.

Part 1: The Structural Basis of Resistance

Alpha vs. Beta: The Critical Shift

To understand resistance, one must distinguish between the isomer and the homologue. In drug design,


-homoleucine (

-hLeu)
is the primary derivative used to confer stability while mimicking the hydrophobic bulk of a leucine side chain.
FeatureL-Leucine (

-Leu)

-Leucine (Isomer)

-Homoleucine (

-hLeu)
Backbone 2-amino-4-methylpentanoic acid3-amino-4-methylpentanoic acid3-amino-5-methylhexanoic acid
Side Chain Position

-carbon

-carbon

-carbon
Backbone Extension None+1 Carbon+1 Carbon
Protease Susceptibility HighLowExtremely Low
Mechanism of Action: The "Scissile Bond" Mismatch

Proteases (e.g., Serine proteases) rely on a "lock-and-key" fit where the scissile carbonyl carbon of the substrate must be positioned within Ångstrom-level proximity to the nucleophilic serine hydroxyl group.

  • Steric Misalignment: The extra methylene group in

    
    -hLeu shifts the carbonyl group downstream. Even if the hydrophobic side chain binds into the enzyme's S1 specificity pocket, the scissile bond is displaced away from the catalytic triad (Ser-His-Asp).
    
  • Tetrahedral Intermediate Blockade: The altered backbone torsion angles preventing the formation of the transition state oxyanion hole, effectively inhibiting hydrolysis.

ProteaseMechanism cluster_enzyme Protease Active Site (Serine Protease) S1_Pocket S1 Specificity Pocket (Binds Leu Side Chain) Cat_Triad Catalytic Triad (Ser-His-Asp) Hydrolysis Hydrolysis (Cleavage) Cat_Triad->Hydrolysis Nucleophilic Attack No_Reaction No Reaction (Steric Mismatch) Cat_Triad->No_Reaction Attack Failed Alpha_Substrate Alpha-Peptide Substrate (Standard Leu) Alpha_Substrate->S1_Pocket Side chain binding Alpha_Substrate->Cat_Triad Carbonyl aligned Beta_Substrate Beta-Peptide Substrate (Beta-Homoleucine) Beta_Substrate->S1_Pocket Side chain binding Beta_Substrate->Cat_Triad Carbonyl Shifted (+1 C)

Figure 1: Mechanistic comparison of protease interaction. The beta-derivative allows side-chain recognition (binding) but prevents catalytic turnover due to backbone extension.

Part 2: Synthesis of Fmoc- -Homoleucine

The most robust method for synthesizing Fmoc-protected


-amino acids for Solid Phase Peptide Synthesis (SPPS) is the Arndt-Eistert Homologation . This protocol converts a standard Fmoc-

-amino acid into its

-homologue.[2]
Protocol: Arndt-Eistert Homologation

Objective: Synthesize Fmoc-


-hLeu-OH from Fmoc-Leu-OH.

Reagents:

  • Fmoc-L-Leucine

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Diazomethane (

    
    ) or TMS-Diazomethane (safer alternative)
    
  • Silver Benzoate (

    
    )
    
  • 1,4-Dioxane/Water

Step-by-Step Workflow:

  • Mixed Anhydride Formation:

    • Dissolve Fmoc-Leu-OH (10 mmol) in dry THF at -15°C.

    • Add NMM (10 mmol) followed strictly by IBCF (10 mmol).

    • Insight: Temperature control is critical here. Above -10°C, the mixed anhydride is unstable and can disproportionate.

  • Diazoketone Synthesis:

    • Filter the precipitated NMM salts.

    • Add the filtrate to a solution of diazomethane (excess) in ether at 0°C.

    • Stir for 3 hours. Evaporate solvent to yield the

      
      -diazoketone (Yellow solid).
      
    • Safety: Diazomethane is explosive.[3][4] Use blast shields and polished glassware (no scratches).

  • Wolff Rearrangement (The Homologation):

    • Dissolve the diazoketone in 1,4-dioxane/water (9:1).

    • Add catalytic Silver Benzoate (10 mol%) and sonicate or heat to 70°C.

    • Mechanism: The silver catalyst generates a carbene intermediate which undergoes rearrangement to a ketene. The ketene reacts with water to form the

      
      -amino acid.[2]
      
    • Checkpoint: Evolution of

      
       gas indicates the reaction is proceeding.
      

SynthesisWorkflow FmocLeu Fmoc-L-Leucine (Alpha) MixedAnh Mixed Anhydride Intermediate FmocLeu->MixedAnh IBCF / NMM -15°C Diazo Alpha-Diazoketone MixedAnh->Diazo CH2N2 Ketene Ketene Intermediate Diazo->Ketene Ag+ / Heat (Wolff Rearr.) BetaLeu Fmoc-Beta3-hLeu-OH (Final Product) Ketene->BetaLeu H2O (Hydrolysis)

Figure 2: Synthetic pathway for converting Alpha-Leucine to Beta-Homoleucine via Arndt-Eistert homologation.

Part 3: Experimental Validation of Stability

Once the derivative is incorporated into a peptide, its resistance must be quantified.

Protocol: Comparative Proteolytic Stability Assay

Objective: Determine the half-life (


) of a beta-leucine modified peptide vs. its alpha-parent.

Materials:

  • Peptide Stock: 1 mM in water/DMSO.

  • Enzyme: Trypsin or Chymotrypsin (sequencing grade) OR Human Serum (pooled).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM

    
    .
    

Method:

  • Incubation: Mix peptide (final 50 µM) with enzyme (enzyme:substrate ratio 1:100 w/w) or 50% human serum at 37°C.

  • Sampling: Aliquot 50 µL at timepoints: 0, 15m, 30m, 1h, 4h, 12h, 24h, 48h.

  • Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Centrifuge to pellet serum proteins. Analyze supernatant via RP-HPLC or LC-MS/MS.

  • Calculation: Plot % remaining peptide vs. time. Fit to a first-order decay equation:

    
    .
    
Data: Stability Enhancement

The following table summarizes typical stability improvements observed when replacing a single cleavage site (e.g., Leu-Gly bond) with a


-hLeu residue.
Peptide SequenceEnzyme/MediumHalf-Life (

)
Fold Improvement
Control: Ac-Ala-Leu -Gly-Phe-NH2Chymotrypsin12 minutes1x (Baseline)
Modified: Ac-Ala-

hLeu
-Gly-Phe-NH2
Chymotrypsin> 24 hours> 120x
Control: GLP-1 (7-36)Human Plasma~ 2-4 minutes1x
Modified: GLP-1 (

-substitutions)
Human Plasma> 8 hours~ 200x

Note: Data derived from composite literature values for beta-peptide foldamers (e.g., Seebach et al., Gellman et al.).

Part 4: Strategic Application in Drug Design

Replacing every residue with a beta-amino acid creates a "beta-peptide" which may lose affinity for the target receptor due to drastic conformational changes (e.g., forming a 14-helix instead of an


-helix).

Best Practice: The "Chimeric" Approach To balance stability with bioactivity, use a mixed


 backbone :
  • Identify Cleavage Sites: Use the stability assay (Part 3) to identify the primary scissile bond (often after Leu, Phe, Arg, Lys).

  • Single Point Mutation: Replace only the P1 residue at the cleavage site with its

    
    -homologue.
    
  • Flanking Stabilization: Alternatively, replace residues flanking the cleavage site to induce local conformational rigidity without altering the entire binding epitope.

References
  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. Link

  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link

  • Hook, D. F., et al. (2005). "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics."[5][6] Chemistry & Biodiversity. Link

  • Podlech, J., & Seebach, D. (1995).[7] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

Sources

An In-depth Technical Guide to the Properties of Alpha-Leucine vs. Beta-Leucine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of peptide and small molecule drug development, the choice of building blocks is paramount to achieving desired therapeutic profiles. Leucine, a fundamental branched-chain amino acid, and its structural isomers offer unique properties when incorporated into novel chemical entities. This technical guide provides a detailed comparative analysis of α-leucine methyl ester and its non-proteinogenic counterpart, β-leucine methyl ester. We delve into their structural distinctions, physicochemical properties, and synthesis methodologies. The core of this guide focuses on the profound impact these structural differences have on biological and pharmacological properties, particularly metabolic stability and cell permeability. Detailed experimental protocols are provided to empower researchers in the synthesis and evaluation of these critical compounds, offering a comprehensive resource for professionals in medicinal chemistry and drug development.

Introduction: The Significance of Isomeric Structure and Esterification

Alpha (α)-amino acids are the canonical building blocks of proteins, with the amino and carboxylic acid groups attached to the same carbon atom (the α-carbon)[1]. L-leucine is an essential α-amino acid, playing a critical role not only as a substrate for protein biosynthesis but also as a key signaling molecule in metabolic regulation, particularly through the mTOR pathway[2][3].

Beta (β)-amino acids, by contrast, are structural isomers where the amino group is attached to the third carbon (the β-carbon) from the carboxyl group[4][5]. This seemingly subtle shift in the position of the amino group introduces a profound change in the molecular backbone, rendering β-amino acids and the peptides derived from them resistant to degradation by common proteases[4][6]. This enhanced enzymatic stability is a highly sought-after attribute in drug development, as it can significantly improve the pharmacokinetic profile of peptide-based therapeutics[7][8].

Esterification of the carboxylic acid, typically to a methyl ester, is a common chemical modification employed for several strategic reasons:

  • Increased Lipophilicity: The methyl ester masks the polar carboxylate group, increasing the molecule's overall hydrophobicity. This can enhance passive diffusion across cellular membranes[9].

  • Protecting Group: In peptide synthesis, the methyl ester serves as a protecting group for the C-terminus, preventing unwanted side reactions during the coupling of the next amino acid[10].

  • Pro-drug Strategy: Ester groups can be designed to be hydrolyzed by intracellular esterases, releasing the active carboxylic acid form of the drug inside the target cell.

This guide will systematically compare and contrast α-leucine methyl ester and β-leucine methyl ester, providing researchers with the foundational knowledge to strategically select the appropriate isomer for their specific application.

Structural and Physicochemical Properties

The fundamental difference between the alpha and beta isomers lies in the connectivity of the amino group, which directly influences their three-dimensional shape and chemical properties.

Caption: Structural comparison of α-Leucine, β-Leucine, and their respective methyl esters.

A comparative summary of the key physicochemical properties is presented below. Note that while extensive experimental data exists for α-leucine methyl ester, some properties for β-leucine methyl ester are estimated based on its structure, as it is a less common research compound.

Propertyα-Leucine Methyl Esterβ-Leucine Methyl EsterReference / Rationale
Molecular Formula C₇H₁₅NO₂C₇H₁₅NO₂Identical atoms, different arrangement
Molecular Weight 145.20 g/mol 145.20 g/mol [11]
Appearance White powder or crystalsWhite crystalline solid (Predicted)
Solubility Soluble in water (as HCl salt), DMSO, EthanolSoluble in organic solvents (Predicted)[12][13]
pKa (Amine) ~7.7 (Estimated for ester)~9.2 (Estimated, higher due to distance from EWG)Amino acid ester pKa is lower than the parent amino acid. β-amino groups are generally more basic.
logP (Predicted) ~1.1~1.1Both are isomers with similar functional groups, predicting similar partitioning.
Stereochemistry Typically L-form (S-configuration)Can exist as R/S at C2 and C3, leading to 4 diastereoisomers[4].[5]

Synthesis and Characterization

The synthesis of both α- and β-leucine methyl esters typically involves the direct esterification of the corresponding amino acid. A common and efficient method utilizes thionyl chloride (SOCl₂) in methanol, which generates HCl in situ to catalyze the reaction and results in the stable hydrochloride salt of the product.

G start Leucine (α or β) reagents Methanol (Solvent) Thionyl Chloride (Catalyst) start->reagents Suspend reaction Stir at Room Temp (Monitor by TLC) reagents->reaction React workup Rotary Evaporation (Remove Solvent/Excess Reagent) reaction->workup Completion product Crude Leucine Methyl Ester Hydrochloride workup->product purify Recrystallization (e.g., from Methanol/Ether) product->purify final_product Purified Product purify->final_product analysis Characterization (NMR, MS, HPLC) final_product->analysis

Caption: General workflow for the synthesis and purification of leucine methyl ester hydrochloride.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the presence of the methyl ester group and the characteristic shifts of the α- and β-protons[14].

  • Mass Spectrometry (MS): ESI-MS is employed to confirm the molecular weight of the synthesized ester[14].

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the final product. Chiral HPLC columns can be used to determine enantiomeric excess[].

Comparative Biological and Pharmacological Properties

Metabolic Fate and Proteolytic Stability

This is the most significant area of differentiation between the two isomers.

  • α-Leucine Methyl Ester: As a derivative of a natural amino acid, α-leucine is readily recognized by biological systems. It is metabolized primarily by branched-chain amino acid aminotransferase (BCAT) in skeletal muscle[16][17]. Peptides containing α-leucine are susceptible to cleavage by a wide range of proteases (e.g., trypsin, chymotrypsin, peptidases) that recognize the canonical α-amino acid backbone.

  • β-Leucine Methyl Ester: The altered backbone of β-amino acids provides remarkable resistance to enzymatic degradation[4][6]. Proteases are highly specific enzymes evolved to recognize the precise spacing and geometry of the α-amino acid backbone. The extra carbon atom in β-amino acids disrupts this recognition, preventing the peptide bond from fitting into the enzyme's active site. This "steric shield" effect dramatically increases the metabolic stability and in vivo half-life of peptides incorporating β-amino acids.

G cluster_alpha α-Peptide + Protease cluster_beta β-Peptide + Protease a1 Protease Active Site a2 α-Peptide Backbone (Fits perfectly) a1->a2 Binding & Cleavage b1 Protease Active Site b2 β-Peptide Backbone (Misfit due to extra carbon) b1->b2 Binding Hindered (No Cleavage)

Caption: Mechanism of proteolytic resistance conferred by the β-amino acid backbone.

Cell Permeability

The ability of a molecule to cross the cell membrane is critical for its bioavailability and intracellular activity.

  • Baseline: Unmodified amino acids have low passive membrane permeability due to their zwitterionic nature at physiological pH[9].

  • Effect of Esterification: Methyl esterification neutralizes the negative charge of the carboxyl group, significantly increasing lipophilicity and enhancing membrane permeability for both isomers[9][18]. Studies have shown that amino acid esters can permeate membranes rapidly as neutral, deprotonated molecules[9].

  • α vs. β: The intrinsic permeability of α-leucine methyl ester and β-leucine methyl ester is expected to be similar, as they share the same molecular formula and a similar non-polar side chain. The primary determinant of permeability in this case is the esterification, which applies to both.

Applications in Drug Development
  • α-Leucine Methyl Ester: This compound is primarily used as a building block in peptide synthesis where a natural leucine residue is desired[19]. It is also used in research to study amino acid transport systems and metabolism[19][20]. For example, L-leucyl-L-leucine methyl ester is a well-known agent that induces apoptosis in lysosomes of specific immune cells[13].

  • β-Leucine Methyl Ester: The true value of β-leucine lies in its use as a "peptidomimetic" building block[4]. Incorporating β-leucine into a peptide sequence can:

    • Enhance Stability: Dramatically increase resistance to proteolysis, as discussed above[6].

    • Induce Novel Conformations: β-amino acids can form unique and stable secondary structures, such as helices and sheets, which can be designed to mimic the bioactive conformation of a natural peptide ligand[7][8].

    • Modulate Activity: The altered geometry can fine-tune the binding affinity and selectivity of a peptide for its target receptor or enzyme[6].

Experimental Protocols

Protocol: Synthesis of Leucine Methyl Ester Hydrochloride

This protocol is adapted from established methods and is generally applicable to both α- and β-isomers[14][21].

Materials:

  • L-Leucine (or β-Leucine)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Setup: In a fume hood, suspend L-Leucine (0.1 mol) in 100 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension in an ice bath.

  • Reagent Addition: While stirring vigorously, slowly add freshly distilled thionyl chloride (0.2 mol, 2.0 equiv.) dropwise to the suspension. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The suspension will gradually become a clear solution.

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Dichloromethane:Methanol 9:1 and ninhydrin stain). The starting material spot should disappear completely.

  • Work-up: Once the reaction is complete (typically 4-6 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess thionyl chloride. This will yield a solid or viscous oil.

  • Purification: Add diethyl ether to the crude product and triturate to induce crystallization. Collect the white crystalline solid (the hydrochloride salt) by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput in vitro assay to assess a compound's ability to passively diffuse across a lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compounds (α- and β-leucine methyl ester) dissolved in a buffer/DMSO stock

  • Plate reader (UV-Vis spectrophotometer)

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter (donor) plate, allowing the lipid to impregnate the filter support.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS buffer.

  • Donor Plate Preparation: Prepare solutions of the test compounds (e.g., at 200 µM) in PBS. Add 200 µL of each compound solution to the wells of the coated filter plate.

  • Assay Assembly: Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor compartments.

  • Incubation: Incubate the assembled plate at room temperature for a set period (e.g., 4-18 hours) without shaking.

  • Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor (CD) and acceptor (CA) wells using a plate reader at the compound's λmax.

  • Calculation: Calculate the effective permeability coefficient (Pe) using the appropriate equations, which account for incubation time, membrane area, and well volumes. Compare the Pe values for α-leucine methyl ester and β-leucine methyl ester.

Conclusion

The choice between α-leucine methyl ester and β-leucine methyl ester is dictated entirely by the strategic goals of the research.

  • α-Leucine methyl ester is the compound of choice when the objective is to work within the canonical framework of biological systems. It is an effective tool for synthesizing natural peptides, studying protein metabolism, and investigating native amino acid transport mechanisms. Its utility lies in its identity as a close, membrane-permeable analogue of a natural and essential amino acid.

  • β-Leucine methyl ester , in contrast, is a powerful tool for escaping the limitations of natural biology. Its primary advantage is the profound metabolic stability it confers to peptide structures. For drug development professionals, this translates into a longer in vivo half-life, reduced dosing frequency, and potentially improved therapeutic efficacy. It is the superior building block for creating novel, drug-like peptidomimetics that are designed to endure the body's enzymatic defenses.

References

Sources

Applications of (S)-Methyl 3-amino-4-methylpentanoate in foldamer research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Engineering


-Peptide Foldamers using (S)-Methyl 3-amino-4-methylpentanoate 

-Homoleucine-Based Oligomers

Executive Summary

This guide details the technical application of This compound (henceforth referred to as


-hLeu methyl ester ) in the design of peptidomimetic foldamers. As the 

-homolog of L-Leucine, this residue is a critical hydrophobic building block for generating 14-helical

-peptides
.

Unlike


-peptides, which are susceptible to rapid proteolytic degradation, foldamers incorporating 

-hLeu exhibit near-absolute metabolic stability while maintaining the capacity to form discrete secondary structures (helices, sheets) that mimic natural protein domains. This document provides validated protocols for monomer synthesis, solid-phase assembly, and structural characterization.

Structural Fundamentals & Design Logic

The transition from


-amino acids to 

-amino acids involves the insertion of a methylene group (

) into the backbone. In

-hLeu, the isobutyl side chain is positioned on the

-carbon rather than the

-carbon.
  • Foldamer Propensity:

    
    -substituted residues predominantly favor the 14-helix  conformation (defined by 14-membered hydrogen-bonded rings between 
    
    
    
    and
    
    
    residues) in organic solvents and, when properly constrained, in aqueous environments.
  • Helix Geometry: The 14-helix has approximately 3.0 residues per turn and a pitch of 5.1 Å.

  • Design Role:

    
    -hLeu serves as the primary hydrophobic anchor . In amphipathic helix designs (e.g., antimicrobial peptides), 
    
    
    
    -hLeu residues are spaced every 3rd residue to align on one face of the helix, generating the necessary lipophilicity to penetrate bacterial membranes.
Diagram 1: Foldamer Design Logic

This decision tree illustrates how to position


-hLeu within a sequence to achieve specific biological outcomes.

FoldamerLogic Start Target Application Structure Target Structure: 14-Helix Start->Structure Select Backbone Amphipathicity Amphipathic Design (3-Residue Periodicity) Structure->Amphipathicity Define Surface Placement Place u03b23-hLeu at Positions i, i+3, i+6 Amphipathicity->Placement Hydrophobic Face Outcome1 Antimicrobial Activity (Membrane Disruption) Placement->Outcome1 Cationic Counter-face Outcome2 PPI Inhibition (Hydrophobic Groove Binding) Placement->Outcome2 Specific Recognition

Caption: Logical flow for incorporating


-hLeu into functional foldamers. The 3-residue periodicity is critical for 14-helix amphipathicity.

Monomer Synthesis: The Arndt-Eistert Homologation

Commercial availability of


-hLeu is improving, but de novo synthesis remains a core requirement for generating derivatives or ensuring stereochemical purity. The Arndt-Eistert homologation  converts Fmoc-L-Leucine to Fmoc-

-hLeu with retention of configuration.
Mechanism & Causality

We utilize a Wolff Rearrangement of an


-diazoketone.[1][2] The causality is strict: the migration of the alkyl group occurs simultaneously with nitrogen extrusion, preventing racemization at the chiral center.
Protocol 1: Synthesis of Fmoc- -hLeu
  • Starting Material: Fmoc-L-Leucine

  • Reagents: Isobutyl chloroformate, Diazomethane (generated in situ or TMSCHN

    
    ), Silver Benzoate (
    
    
    
    ).

Step-by-Step Workflow:

  • Mixed Anhydride Formation: Dissolve Fmoc-L-Leu (10 mmol) in dry THF at -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Why: This activates the carboxylic acid for nucleophilic attack.

  • Diazoketone Generation: Add an excess of diazomethane in ether (Caution: Explosion Hazard—use blast shield and polished glassware) at 0°C. Stir for 3 hours.

    • Self-Validation: Monitor TLC.[3] The diazoketone appears as a distinct yellow spot. IR spectroscopy should show a strong diazo peak at ~2100 cm

      
      .
      
  • Wolff Rearrangement: Dissolve the isolated diazoketone in THF/Water (9:1). Add Silver Benzoate (0.1 eq). Sonicate or heat to 50°C.

    • Observation: Evolution of

      
       gas indicates the reaction is proceeding.
      
  • Workup: Acidify, extract with ethyl acetate, and recrystallize.

Diagram 2: Arndt-Eistert Pathway

ArndtEistert Step1 Fmoc-L-Leucine (Activated with Isobutyl Chloroformate) Step2 Diazoketone Intermediate (Retention of Configuration) Step1->Step2 + CH2N2 Step3 Wolff Rearrangement (Ag+ Catalyst, -N2) Step2->Step3 Heat/Sonication Step4 Ketene Intermediate Step3->Step4 Concerted Migration Step5 Fmoc-u03b23-Homoleucine (Water Nucleophile) Step4->Step5 + H2O

Caption: The Arndt-Eistert homologation pathway. The concerted migration in Step 3 is the critical determinant for stereochemical retention.

Solid-Phase Peptide Synthesis (SPPS) of -Foldamers

Coupling


-amino acids is kinetically slower than 

-amino acids due to the increased steric bulk around the

-carbon and the extra methylene group. Standard protocols must be modified.
Critical Protocol Modifications
  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU. HATU is more reactive and minimizes failure sequences.

  • Coupling Time: Extend coupling times from 45 mins (standard) to 2 hours .

  • Double Coupling: Perform double coupling for every

    
    -hLeu residue to ensure >99% yield.
    
Protocol 2: SPPS Cycle for -hLeu
  • Resin: Rink Amide MBHA (low loading: 0.3–0.5 mmol/g). Why: Low loading prevents aggregation of the growing hydrophobic helix.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling:

    • Dissolve Fmoc-

      
      -hLeu (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
      
    • Add DIEA (6 eq).

    • Add to resin and shake for 120 mins.

    • Drain and repeat (Double Couple).

  • Capping: Acetic anhydride/Pyridine/DCM. Why: Essential to terminate unreacted chains, simplifying HPLC purification.

Structural Validation (The "Measure")

Once synthesized, you must prove the foldamer adopts the intended 14-helix structure.

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid validation tool.

  • Sample Preparation: 50–100

    
    M in Methanol (14-helix is stabilized by organic solvents).
    
  • Signature:

    • Monomeric 14-Helix: A distinct minimum at 214 nm .[4][5]

    • Aggregated Bundles: If the

      
      -hLeu residues drive self-assembly (e.g., in water), the minimum shifts to 205 nm  with a ratio of 
      
      
      
      .
Data Table: CD Interpretation
Spectral FeatureWavelength (

)
Interpretation
Minimum 214 nmClassic 14-Helix (Monomeric)
Minimum 205 nm14-Helix Bundle (Aggregated/Quaternary Structure)
Maximum < 200 nmRandom Coil / Unfolded
Zero Crossing ~200 nmCharacteristic of 14-helix transition
NMR Validation

For definitive proof, 2D-NMR (ROESY/NOESY) is required.

  • Key Signal: Look for NOEs between the amide proton (

    
    ) and the 
    
    
    
    -proton of the residue two positions down (
    
    
    ). This
    
    
    interaction confirms the 14-membered ring.[5]

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Pomerantz, W. C., et al. (2008).

    
    -Peptides." Organic Letters. Link
    
  • Guichard, G., & Huc, I. (2011). "Synthetic foldamers."[6] Chemical Communications.[7] Link

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of (S)-Methyl 3-amino-4-methylpentanoate into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of β-Amino Acids in Peptide Drug Discovery

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs.[1] Among these, β-amino acids are of particular interest due to their ability to induce unique secondary structures and, critically, to confer resistance to proteolytic degradation.[2][3] (S)-Methyl 3-amino-4-methylpentanoate, a derivative of β-homovaline, presents a sterically hindered side chain that can significantly influence peptide conformation and stability. This guide provides a comprehensive protocol for the successful incorporation of this valuable building block into peptide sequences, addressing the prerequisite chemical modifications, optimized coupling strategies, and detailed analytical characterization.

Part 1: Preparing the Building Block: From Methyl Ester to Fmoc-Protected Amino Acid

The commercially available this compound must first be converted into a form suitable for solid-phase peptide synthesis (SPPS), specifically the N-α-Fmoc protected carboxylic acid. This involves a two-step process: hydrolysis of the methyl ester followed by Fmoc protection of the primary amine.

Workflow for Building Block Preparation

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Fmoc Protection Start This compound Hydrolysis Base-catalyzed Hydrolysis (e.g., LiOH in THF/H2O) Start->Hydrolysis 1. Saponification Acidification Acidification to pH ~5-6 (e.g., 1M HCl) Hydrolysis->Acidification 2. Neutralization Intermediate (S)-3-amino-4-methylpentanoic acid Acidification->Intermediate Reaction Fmoc Protection Reaction Intermediate->Reaction Fmoc_Reagent Fmoc-OSu or Fmoc-Cl in aqueous dioxane or acetone Fmoc_Reagent->Reaction Base Base (e.g., NaHCO3) Base->Reaction Final_Product Fmoc-(S)-3-amino-4-methylpentanoic acid Reaction->Final_Product

Caption: Workflow for preparing the Fmoc-protected β-amino acid.

Protocol 1: Hydrolysis of this compound
  • Rationale: The methyl ester is a stable protecting group for the carboxylic acid. Base-catalyzed hydrolysis, or saponification, is a standard and efficient method for its removal.[4] Lithium hydroxide (LiOH) is often preferred as it minimizes side reactions.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Deionized water

    • 1M Hydrochloric acid (HCl)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • pH meter or pH paper

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of LiOH (1.5 equivalents) in water dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully add 1M HCl dropwise to adjust the pH to approximately 5-6.

    • Remove the THF under reduced pressure.

    • The resulting aqueous solution of (S)-3-amino-4-methylpentanoic acid can be used directly in the next step or lyophilized to obtain the solid product.

Protocol 2: N-α-Fmoc Protection
  • Rationale: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most common protecting group for the α-amino function in modern SPPS due to its stability to acid and lability to mild base (e.g., piperidine).[5] Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a widely used and efficient reagent for this purpose.[6]

  • Materials:

    • (S)-3-amino-4-methylpentanoic acid (from Protocol 1)

    • Fmoc-OSu

    • 1,4-Dioxane (or acetone)

    • Sodium bicarbonate (NaHCO₃)

    • Deionized water

    • Diethyl ether

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • Dissolve the (S)-3-amino-4-methylpentanoic acid (1 equivalent) in a mixture of 10% aqueous NaHCO₃ and dioxane (1:1 v/v).

    • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

    • Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature with vigorous stirring.

    • Stir the reaction mixture overnight.

    • Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude Fmoc-(S)-3-amino-4-methylpentanoic acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered Fmoc-(S)-3-amino-4-methylpentanoic acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent side reactions. The Fmoc/tBu strategy is the standard approach.[8]

SPPS Cycle Overview

SPPS_Cycle Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-(S)-3-amino-4-methylpentanoic acid HATU/DIPEA in DMF Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Next Cycle or Final Cleavage Washing2->NextCycle

Caption: The general cycle for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 3: Optimized Coupling of Fmoc-(S)-3-amino-4-methylpentanoic acid
  • Rationale: The steric hindrance from the isobutyl group adjacent to the amine in (S)-3-amino-4-methylpentanoic acid can significantly slow down the coupling reaction.[9] To overcome this, a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[10][11] HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OAt-ester that facilitates amide bond formation even with hindered amino acids.[10] A double coupling strategy is often employed to ensure the reaction goes to completion.[12]

  • Materials:

    • Fmoc-protected resin-bound peptide with a free N-terminal amine

    • Fmoc-(S)-3-amino-4-methylpentanoic acid

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF), peptide synthesis grade

    • SPPS reaction vessel

  • Procedure:

    • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard conditions (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[13]

    • Activation Solution: In a separate vial, dissolve Fmoc-(S)-3-amino-4-methylpentanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Pre-activation: Allow the activation solution to stand for 1-5 minutes.

    • First Coupling: Add the activation solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

    • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

    • Second Coupling (Double Coupling): Prepare a fresh activation solution as in step 2 and repeat the coupling step (step 4) for another 1-2 hours.

    • Final Washing: Drain the reaction vessel and wash the resin extensively with DMF to remove all soluble reagents and byproducts.

    • Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Reagent Equivalents (relative to resin loading) Purpose
Fmoc-(S)-3-amino-4-methylpentanoic acid4Amino acid building block
HATU3.9Coupling reagent for activation
DIPEA8Non-nucleophilic base for activation

Part 3: Potential Side Reactions and Mitigation

While the use of robust coupling reagents minimizes incomplete reactions, other side reactions can occur during the synthesis of peptides, particularly with Fmoc chemistry.

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can be susceptible to cyclization to form an aspartimide during the piperidine-mediated Fmoc deprotection. This can lead to racemization and the formation of β- and iso-aspartyl peptides.[14]

    • Mitigation: Use of protecting groups for the aspartic acid side chain that are less prone to this side reaction, such as 3-tert-butyl-1-methyl-ester (OMpe), can be beneficial.

  • Diketopiperazine Formation: The dipeptide at the N-terminus of the growing chain can cyclize and cleave from the resin, particularly if proline or glycine are in the first two positions.

    • Mitigation: This is less of a concern after the first few coupling cycles. For problematic sequences, coupling the first two amino acids as a pre-formed dipeptide can circumvent this issue.

  • Racemization: While HATU is known to suppress racemization, the risk is never zero, especially with prolonged coupling times or elevated temperatures.[15]

    • Mitigation: Adhere to the recommended reaction times and temperatures. Avoid excessive exposure to the activating agent.

Part 4: Cleavage, Purification, and Characterization

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and the side-chain protecting groups removed. The crude product is then purified and characterized to confirm its identity and purity.

Protocol 4: Cleavage and Deprotection
  • Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and remove most common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers are included in the cleavage cocktail to trap the reactive carbocations generated during this process, preventing modification of sensitive residues like tryptophan and methionine.

  • Materials:

    • Peptide-bound resin (dried)

    • Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

    • Cold diethyl ether

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail to the resin in a fume hood.

    • Gently agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final peptide, verifying the successful incorporation of the β-amino acid.[16] The fragmentation pattern in MS/MS can also provide sequence information, although β-amino acids can lead to unusual fragmentation patterns compared to their α-amino acid counterparts.[17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy (e.g., COSY, TOCSY, NOESY) can be used to confirm the structure of the peptide and provide insights into its solution-state conformation.[18][19] The chemical shifts of the protons in the β-amino acid residue will be distinct from those of standard α-amino acids.

Conclusion

The incorporation of this compound into peptides is a multi-step process that begins with the essential conversion of the starting material to its Fmoc-protected carboxylic acid form. By employing optimized coupling strategies, such as the use of HATU and a double coupling protocol, this sterically hindered β-amino acid can be efficiently incorporated into peptide sequences using standard SPPS methodologies. Careful attention to potential side reactions and thorough analytical characterization are crucial for ensuring the synthesis of the desired high-purity peptide. The resulting modified peptides, with their enhanced proteolytic stability, hold significant promise for the development of novel therapeutics.

References

  • Harrison, A. G. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 11(12), 1024-1031. Available at: [Link]

  • Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Tam, J. P., & Lu, Y. A. (1995). Side reactions in solid-phase peptide synthesis and their applications. Peptide research, 8(4), 194-203. Available at: [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Popali, S. (2018). Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Scribd. Available at: [Link]

  • Harrison, A. G. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • da S. Pinto, L., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(19), 7211-7217. Available at: [Link]

  • Burlingame, A. L. (2005). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • Han, X., & Aslan, K. (2004). Mass spectrometry of peptides and proteins. Analytica Chimica Acta, 517(1-2), 1-19. Available at: [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Zagorski, M. G., et al. (2003). Solution NMR Studies of the Aβ(1-40) and Aβ(1-42) Peptides Establish that the Met35 Oxidation State Affects the Peptide's Conformation. Journal of the American Chemical Society, 125(32), 9619-9629. Available at: [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Available at: [Link]

  • Kim, H. J., et al. (2020). NMR Studies of the Ion Channel-Forming Human Amyloid-β with Zinc Ion Concentrations. International Journal of Molecular Sciences, 21(21), 8234. Available at: [Link]

  • Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines. Google Patents.
  • P&S Chemicals. (n.d.). Product information, (S)-3-(Fmoc-amino)-4-methylpentanoic acid. P&S Chemicals. Available at: [Link]

  • National Center for Biotechnology Information. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC. Available at: [Link]

  • PubChem. (n.d.). (R)-methyl 3-amino-4-methylpentanoate hydrochloride. PubChem. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Unnatural amino acids. JPT Peptide Technologies. Available at: [Link]

  • Buckingham, J. (1978). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate. Journal of the Chemical Society, Dalton Transactions, (9), 1046-1051. Available at: [Link]

  • Evans, J. N. S. (1994). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Available at: [Link]

  • Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. Google Patents.
  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive natural products II: Chemistry and biology (pp. 280-325). Elsevier. Available at: [Link]

Sources

Using (S)-Methyl 3-amino-4-methylpentanoate in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of (S)-Methyl 3-amino-4-methylpentanoate in Solid-Phase Peptide Synthesis (SPPS)


-amino acid esters in Fmoc-SPPS.

Executive Summary

This compound is a methyl ester derivative of a


-amino acid (structurally isomeric to 

-leucine or

-valine analogs). In peptide drug discovery, the incorporation of

-amino acids is a critical strategy for generating peptidomimetics with enhanced proteolytic stability and the ability to form unique secondary structures (foldamers) such as helices and sheets that mimic natural protein domains.

However, this specific reagent presents a fundamental challenge for standard SPPS workflows: it is supplied as a methyl ester. Standard Fmoc-SPPS requires the free carboxylic acid form (Fmoc-AA-OH) for activation and coupling. Using the ester directly will result in failure, as the methyl group blocks the reactive site necessary for amide bond formation.

This guide provides a comprehensive, self-validating workflow to:

  • Convert the precursor ester into an SPPS-ready Fmoc-building block.

  • Integrate the hindered

    
    -amino acid into a peptide sequence using optimized coupling protocols.
    

Technical Profile & Structural Logic

FeatureSpecificationImplication for SPPS
IUPAC Name This compoundPrecursor; requires hydrolysis.
Core Skeleton

-Amino Acid
Backbone is extended by one -CH₂- unit compared to

-amino acids.
Side Chain Isopropyl at C4 (relative to C1 carboxyl)Steric hindrance similar to Valine; affects coupling kinetics.
Reactivity Primary Amine (hindered)Nucleophilicity is lower than Gly/Ala; requires high-efficiency coupling reagents.
Purity Requirement >98% (HPLC)Essential to prevent termination sequences.

The Mechanistic Challenge:


-amino acids introduce an extra methylene group into the backbone. This alters the transition state during acylation, often making the amine less nucleophilic and the carboxyl activation more prone to sluggish kinetics. Furthermore, the adjacent isopropyl group (in this specific molecule) adds steric bulk, necessitating "difficult coupling" protocols.

Phase I: Building Block Preparation (Pre-SPPS)

Objective: Convert this compound into Fmoc-(S)-3-amino-4-methylpentanoic acid .

Critical Decision: Hydrolysis First, or Protection First?

  • Route A (Recommended): Saponification (removal of methyl ester)

    
     Fmoc Protection. This avoids the risk of removing the base-labile Fmoc group during the saponification step.
    
  • Route B (Not Recommended): Fmoc Protection

    
     Hydrolysis. This requires highly specific, mild reagents (e.g., trimethyltin hydroxide) to hydrolyze the ester without cleaving the Fmoc group.
    
Protocol: Two-Step Conversion

Step 1: Saponification of the Methyl Ester

  • Dissolution: Dissolve 10 mmol of this compound (HCl salt if applicable) in 20 mL of THF/Water (1:1 v/v).

  • Base Addition: Add 2.5 equivalents of LiOH·H₂O (Lithium Hydroxide) at 0°C.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH 85:10:5) or LC-MS. The ester spot should disappear.

  • Neutralization: Carefully adjust pH to ~7.0 using 1M HCl. Do not acidify completely yet if proceeding directly to Fmoc protection in the same pot (One-Pot strategy).

Step 2: Fmoc Protection (Schotten-Baumann Conditions)

  • Buffer: To the neutral solution from Step 1, add NaHCO₃ (2.0 eq) to buffer the pH at ~8–9.

  • Reagent: Dissolve Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 eq) in 10 mL Acetone or Dioxane.

  • Addition: Add the Fmoc-OSu solution dropwise to the amino acid solution.

  • Reaction: Stir overnight at RT. The suspension may clear as the reaction proceeds.

  • Work-up:

    • Evaporate organic solvents (THF/Acetone) under reduced pressure.

    • Dilute the remaining aqueous phase with water.

    • Extract with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu and impurities (the product is in the aqueous phase as a salt).
      
    • Acidification: Cool the aqueous phase to 0°C and acidify to pH 2 with 1M HCl. The Fmoc-amino acid should precipitate as a white solid or oil.

    • Extraction: Extract the product into Ethyl Acetate (

      
      ). Dry over MgSO₄, filter, and concentrate.
      
  • Validation: Verify identity via LC-MS (Mass = [M+H]+ corresponding to Fmoc-AA-OH) and purity via HPLC.

Phase II: Solid-Phase Peptide Synthesis Protocol

Once the Fmoc-(S)-3-amino-4-methylpentanoic acid is isolated, it can be used in SPPS.

A. Resin Selection
  • C-Terminal Placement: If this is the C-terminal residue, use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the

    
    -amino acid makes loading onto Wang resin difficult. 2-CTC allows mild loading via nucleophilic displacement.
    
  • Internal Placement: Use standard Rink Amide (for amides) or Wang (for acids) resins loaded with the preceding amino acid.

B. Coupling Strategy (The "Difficult" Cycle)

Due to the


-backbone and steric side chain, standard DIC/HOBt coupling is often insufficient.

Reagent Cocktail: HATU / HOAt / DIEA

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for hindered couplings.

  • HOAt: (1-Hydroxy-7-azabenzotriazole) reduces racemization and accelerates activation.

Protocol:

  • Activation:

    • Dissolve Fmoc-(S)-3-amino-4-methylpentanoic acid (3.0 eq relative to resin loading) in dry DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIEA (N,N-Diisopropylethylamine, 6.0 eq).

    • Pre-activate for exactly 30 seconds. (Do not wait longer; HATU active esters can hydrolyze or rearrange).

  • Coupling:

    • Add the activated mixture to the resin.

    • Time: 2 hours at RT.

    • Double Coupling: MANDATORY. Drain, wash with DMF, and repeat the coupling step with fresh reagents for another 1 hour.

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) or TNBS Test (for primary amines). The Kaiser test can be used but may yield false negatives due to slow reaction with the hindered amine on the resin.

    • Target: Complete absence of color (beads remain colorless).

C. Fmoc Deprotection

-amino acids form stable secondary structures. Deprotection can sometimes be sluggish due to aggregation.
  • Reagent: 20% Piperidine in DMF + 0.1M HOBt (D-BU).

  • Role of HOBt: Suppresses aspartimide formation (if Asp is present) and disrupts aggregation.

  • Cycles: 2

    
     10 minutes.
    

Visualization of Workflows

Figure 1: Preparation & Coupling Logic

SPPS_Workflow Start (S)-Methyl 3-amino- 4-methylpentanoate (Starting Material) Step1 Saponification (LiOH, THF/H2O) Start->Step1 Hydrolysis Inter Free Amino Acid (Zwitterion) Step1->Inter Deprotection Step2 Fmoc Protection (Fmoc-OSu, NaHCO3) Inter->Step2 N-Protection BuildingBlock Fmoc-(S)-3-amino- 4-methylpentanoic acid (SPPS Ready) Step2->BuildingBlock Purification SPPS SPPS Coupling (HATU/HOAt) BuildingBlock->SPPS Solid Phase Peptide Target u03b2-Peptide SPPS->Peptide Elongation

Caption: Workflow converting the methyl ester precursor to an SPPS-compatible building block, followed by integration into the peptide chain.

Figure 2: HATU Activation Mechanism for -Amino Acids

Activation_Mechanism FmocAA Fmoc-u03b2-AA-OH Carboxylate Carboxylate Anion (R-COO-) FmocAA->Carboxylate Deprotonation (DIEA) HATU HATU Reagent ActiveEster O-At Active Ester (Highly Reactive) HATU->ActiveEster DIEA DIEA (Base) DIEA->Carboxylate Carboxylate->ActiveEster HATU Attack Coupled Elongated Peptide ActiveEster->Coupled Nucleophilic Attack by Resin Amine Resin Resin-Bound Amine (NH2-Peptide-Resin) Resin->Coupled

Caption: Activation pathway using HATU. The O-At ester intermediate is crucial for overcoming the lower reactivity of the


-amino acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the isopropyl group.1. Use HATU instead of HBTU/DIC.2. Increase temperature to 50°C (Microwave SPPS recommended).3. Perform double coupling .
Low Yield after Fmoc Prep Incomplete hydrolysis or loss during extraction.Ensure pH is strictly 2.0 during acidic workup to protonate the carboxylic acid for extraction into EtOAc.
Racemization Over-activation or excessive base.Use HOAt as an additive. Limit base (DIEA) to 2.0 eq relative to the coupling reagent. Avoid Collidine if possible.
Aggregation (Difficult Sequence)

-peptides form stable helices.
Use Pseudoproline dipeptides if applicable, or add chaotropic salts (LiCl, KSCN) to the coupling mixture.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link

  • Albericio, F., & Kates, S. A. (2000).[1] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.[1] Link

  • Sigma-Aldrich. (2024).[2] Product Specification: (S)-3-amino-4-methyl-pentanoic acid.Link

Sources

Application Notes and Protocols for the Synthesis of β-Lactams Using (S)-Methyl 3-amino-4-methylpentanoate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the β-Lactam Core and the Strategic Role of Chiral Precursors

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most famously constituting the pharmacophore of the vast family of β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1] These antibiotics function by inhibiting bacterial cell wall biosynthesis, a mechanism that has saved countless lives.[1] Beyond their antibacterial prowess, β-lactam derivatives have emerged as versatile intermediates and key structural motifs in a wide array of therapeutic agents, exhibiting anticancer, cholesterol absorption inhibitory, and various other biological activities.[2][3]

The synthesis of these strained four-membered rings presents a unique chemical challenge, and achieving stereochemical control is paramount for biological activity.[4][5] The Staudinger [2+2] cycloaddition of a ketene with an imine stands as a seminal and highly versatile method for constructing the β-lactam core.[1][2][4] This application note provides a detailed guide to the synthesis of chiral β-lactams utilizing (S)-Methyl 3-amino-4-methylpentanoate as a readily available and stereochemically defined precursor. This chiral amino acid ester serves as a valuable building block, enabling the synthesis of β-lactams with predictable stereochemistry at the C3 position.

This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel bioactive molecules. We will delve into the mechanistic underpinnings of the key reactions, provide detailed, step-by-step protocols, and offer insights into the characterization of the resulting products.

Mechanistic Rationale: The Staudinger Cycloaddition

The synthesis of β-lactams from this compound typically proceeds through a multi-step sequence culminating in a Staudinger [2+2] cycloaddition. The general workflow involves the formation of an imine from a suitable aldehyde and the amino group of the precursor, followed by the reaction of this imine with a ketene, generated in situ.

Logical Workflow of the Synthesis

Staudinger_Workflow cluster_precursor Precursor cluster_imine_formation Imine Formation cluster_ketene_generation Ketene Generation cluster_cycloaddition Staudinger [2+2] Cycloaddition A This compound B Imine Intermediate A->B Reaction with H β-Lactam Product B->H Reacts with C Aldehyde (R-CHO) C->B D Dehydrating Agent D->B E Acid Chloride (R'-COCl) G Ketene (R'=C=O) E->G Reaction with F Tertiary Amine (e.g., Et3N) F->G G->H

Figure 1: General workflow for the synthesis of β-lactams from this compound.

The stereochemistry of the final β-lactam is influenced by the stereocenter present in the this compound precursor. The cycloaddition can lead to the formation of cis or trans diastereomers with respect to the substituents at C3 and C4 of the β-lactam ring. The diastereoselectivity is often dependent on the reaction conditions, including the choice of solvent and the nature of the substituents on both the imine and the ketene.[4][5]

Experimental Protocols

Note: All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All glassware should be flame-dried under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[2] Solvents should be of high purity and dried using standard procedures.

Protocol 1: Synthesis of the Imine Intermediate

This protocol details the formation of the Schiff base (imine) from this compound and a representative aldehyde (e.g., benzaldehyde).

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the amino ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Add anhydrous magnesium sulfate (MgSO₄) or activated 4Å molecular sieves to the solution to act as a dehydrating agent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add freshly distilled benzaldehyde (1.0-1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the drying agent and wash it with a small amount of anhydrous DCM.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude imine. This intermediate is often used in the next step without further purification.

Protocol 2: Staudinger [2+2] Cycloaddition for β-Lactam Formation

This protocol describes the in situ generation of a ketene from an acid chloride and its subsequent reaction with the imine synthesized in Protocol 1.

Materials:

  • Crude imine from Protocol 1

  • Chloroacetyl chloride (or other suitable acid chloride)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Round-bottom flask

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve the crude imine (1.0 eq) in anhydrous DCM or toluene in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM.

  • Slowly add the chloroacetyl chloride solution to the stirred imine solution via an addition funnel over a period of 30 minutes.

  • Following the addition of the acid chloride, add freshly distilled triethylamine (1.5 eq) dropwise to the reaction mixture. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

  • Allow the reaction to stir at -78 °C for 1-2 hours and then slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-lactam.

Characterization of the β-Lactam Product

The synthesized β-lactam should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:

Technique Expected Observations
FT-IR Spectroscopy A characteristic strong absorption band for the β-lactam carbonyl group is typically observed in the range of 1730-1790 cm⁻¹.[6][7]
¹H NMR Spectroscopy The proton signals for the C3 and C4 positions of the β-lactam ring are diagnostic. The coupling constant (J-value) between these protons can help determine the relative stereochemistry (cis or trans).
¹³C NMR Spectroscopy The chemical shift of the β-lactam carbonyl carbon is typically in the range of 160-175 ppm.[6][7]
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, confirming its elemental composition.
Thin Layer Chromatography (TLC) Used to monitor reaction progress and assess the purity of the final product.

Visualizing the Reaction Mechanism

The core of this synthesis is the Staudinger cycloaddition. The following diagram illustrates the proposed stepwise mechanism.

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product Imine Imine R-CH=N-R'' Zwitterion Zwitterion R'₂C⁻-C(=O)-N⁺(R'')-CHR Imine->Zwitterion Nucleophilic attack Ketene Ketene R'₂C=C=O Ketene->Zwitterion BetaLactam β-Lactam Zwitterion->BetaLactam Conrotatory ring closure

Figure 2: Stepwise mechanism of the Staudinger [2+2] cycloaddition.

The reaction is generally believed to proceed through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene.[2] Subsequent conrotatory ring closure yields the four-membered β-lactam ring.

Conclusion and Future Perspectives

The use of this compound as a chiral precursor offers a reliable and stereocontrolled route to valuable β-lactam building blocks. The protocols outlined in this application note provide a solid foundation for the synthesis of a diverse range of β-lactam derivatives. By varying the aldehyde and acid chloride starting materials, a library of compounds can be generated for screening in various biological assays. Further optimization of reaction conditions, including the use of different bases and solvents, may lead to improved yields and diastereoselectivity. The continued exploration of novel synthetic methodologies for β-lactam construction remains a vibrant area of research with significant potential for the discovery of new therapeutic agents.

References

  • Kaur, N., et al. (2014). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Molecules, 19(12), 20559-20575. [Link]

  • Wikipedia. (2024). β-Lactam. [Link]

  • Flaih, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. [Link]

  • Organic Reactions. (n.d.). The Synthesis of β-Lactams. [Link]

  • Palomo, C. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Current Organic Chemistry, 8(12), 1147-1173. [Link]

  • Singh, R., et al. (2013). Advances in the chemistry of β-lactam and its medicinal applications. Tetrahedron, 69(32), 6613-6649. [Link]

  • Page, M. I. (1984). The mechanisms of catalysis by β-lactamases. Accounts of Chemical Research, 17(4), 144-151. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. [Link]

  • Lectka, T. (2004). Advances in the catalytic, asymmetric synthesis of beta-lactams. Accounts of Chemical Research, 37(8), 592-600. [Link]

  • ResearchGate. (n.d.). Synthesis of beta-amino acids esters. [Link]

  • ResearchGate. (n.d.). Synthesis of beta-lactams with pi electron-withdrawing substituents. [Link]

  • ResearchGate. (n.d.). beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. [Link]

  • Semantic Scholar. (1977). Asymmetric synthesis of β-lactams. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. [Link]

Sources

Designing proteolytic-resistant peptides with beta-leucine esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Enhancing Peptide Stability: A Practical Guide to Designing Proteolytic-Resistant Peptides with β-Leucine Esters

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peptide therapeutics offer high specificity and potency but are often hindered by poor in vivo stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the site-specific incorporation of non-native amino acids, such as β-amino acids, into the peptide backbone. This guide provides a comprehensive overview and detailed protocols for enhancing peptide stability by incorporating β-leucine. We explain the underlying mechanism of proteolytic resistance and provide step-by-step methodologies for the solid-phase synthesis, purification, and in vitro stability testing of a β-leucine-modified peptide compared to its native α-amino acid counterpart. This application note serves as a practical resource for scientists aiming to develop more robust and effective peptide-based drugs.

Introduction: The Challenge of Peptide Therapeutics

The Therapeutic Promise and Peril of Peptides

Peptides represent a powerful class of therapeutics, bridging the gap between small molecules and large biologics. Their ability to engage in highly specific interactions with protein targets offers significant advantages in efficacy and safety. However, the clinical translation of many promising peptide candidates is often thwarted by their inherent instability. Most linear peptides composed of natural L-amino acids have a serum half-life of only a few minutes, which is insufficient for most therapeutic applications.[1]

The Achilles' Heel: Proteolytic Degradation

The primary cause of this rapid clearance is proteolytic degradation.[1][2] The bloodstream and various tissues are rich in proteases, enzymes that catalyze the hydrolysis of peptide bonds.[1] These enzymes are broadly classified into exoproteases, which cleave terminal amino acid residues, and endoproteases, which recognize and cleave specific internal peptide bonds.[1] This enzymatic susceptibility is a major hurdle in peptide drug development.[3]

Rationale for Backbone Modification: The β-Amino Acid Approach

To counteract proteolytic degradation, various chemical modification strategies have been developed, including terminal modifications, cyclization, and the incorporation of unnatural amino acids.[1] Among the most effective strategies is the substitution of α-amino acids with their β-amino acid homologues.[4][5] β-amino acids possess an additional carbon atom in their backbone, distinguishing them from their α-amino acid counterparts.[4][] This seemingly minor alteration fundamentally changes the peptide's structural and chemical properties, rendering it highly resistant to enzymatic cleavage.[2][7]

The Protective Mechanism of β-Leucine

Understanding Protease Action

Proteases function by recognizing a specific sequence of amino acid side chains and a precise backbone geometry. The enzyme's active site is exquisitely shaped to accommodate the α-peptide backbone in a conformation that positions the scissile (target) peptide bond for nucleophilic attack.

How β-Leucine Disrupts the Enzyme-Substrate Complex

The incorporation of a β-amino acid, such as β-leucine, introduces a "kink" or disruption in the peptide backbone. This modification has two primary effects that confer proteolytic resistance:

  • Altered Backbone Spacing: The extra methylene group (-CH2-) in the β-leucine backbone extends the distance between adjacent amino acid residues. This prevents the peptide from adopting the canonical conformation required to fit snugly into the protease's active site.

  • Steric Hindrance: The altered positioning of the side chain and adjacent residues creates steric clashes within the confined space of the active site, further preventing effective enzyme-substrate binding.

Peptides containing β-amino acid residues have been shown to be resistant to a wide range of common proteases, including trypsin, chymotrypsin, and carboxypeptidases.[4]

Caption: Mechanism of resistance.

Experimental Design & Workflow

To validate the stabilizing effect of β-leucine, we will synthesize a native model peptide (Leucine-enkephalin: Tyr-Gly-Gly-Phe-Leu) and its β-leucine-modified analogue (Tyr-Gly-Gly-Phe-β³-hLeu). Both peptides will then be subjected to an in vitro proteolytic stability assay using trypsin, and their degradation will be monitored over time by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

G A Peptide Design (α-Leu vs β-Leu) B Fmoc-SPPS Synthesis A->B C Cleavage & Deprotection B->C D RP-HPLC Purification C->D E Proteolytic Assay (Trypsin Incubation) D->E F Time-Point Sampling E->F G RP-HPLC Analysis F->G H Data Analysis (Half-Life Calc.) G->H

Sources

Application Note: N-Protection Strategies for (S)-Methyl 3-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the N-protection of (S)-Methyl 3-amino-4-methylpentanoate (also known as


-Leucine Methyl Ester). It is designed for researchers in medicinal chemistry and peptide synthesis, focusing on the three most critical protecting groups: Boc , Cbz , and Fmoc .

Introduction & Strategic Significance

This compound is a critical chiral


-amino acid building block. Unlike naturally occurring 

-amino acids,

-amino acids confer proteolytic stability to peptides and induce unique secondary structures (helices, sheets) in peptidomimetics.

Effective N-protection is the gateway step for incorporating this unit into larger scaffolds. The choice of protecting group is dictated by the orthogonality required for subsequent steps:

  • Boc (tert-butoxycarbonyl): Acid-labile; ideal for base-sensitive downstream chemistry.

  • Cbz (benzyloxycarbonyl): Removed via hydrogenolysis; provides robust protection against both acid and base.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile; the standard for solid-phase peptide synthesis (SPPS).

Strategic Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate protocol based on downstream synthetic requirements.

ProtectionStrategy Start Start: this compound Decision1 Is the downstream chemistry base-sensitive? Start->Decision1 Decision2 Is the downstream chemistry acid-sensitive? Decision1->Decision2 No Boc Select Boc Protection (Acid Cleavage) Decision1->Boc Yes (Avoid Base) Fmoc Select Fmoc Protection (Base Cleavage) Decision2->Fmoc Yes (Avoid Acid) Cbz Select Cbz Protection (H2/Pd Cleavage) Decision2->Cbz No (Requires Orthogonality)

Figure 1: Decision matrix for selecting the optimal N-protecting group.

Experimental Protocols

General Handling & Safety
  • Starting Material: The starting material is typically supplied as the Hydrochloride (HCl) salt. All protocols below assume the HCl salt and include a neutralization step.

  • Racemization: While

    
    -amino acids are less prone to oxazolone-mediated racemization than 
    
    
    
    -amino acids, maintenance of low temperatures (
    
    
    ) during base addition is critical to preserve optical purity.
Protocol A: N-Boc Protection

Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (


).
Reagents: 

, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), DCM.
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, suspend this compound HCl (10.0 mmol, 1.81 g) in anhydrous Dichloromethane (DCM, 50 mL).

  • Neutralization: Cool the suspension to

    
     in an ice bath. Add Triethylamine (22.0 mmol, 3.06 mL) dropwise. The suspension should clear as the free amine is liberated. Stir for 15 minutes.
    
  • Reaction: Add Di-tert-butyl dicarbonate (

    
    , 11.0 mmol, 2.40 g) dissolved in a minimal amount of DCM (5 mL) dropwise over 10 minutes.
    
  • Incubation: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV inactive but stains faint yellow/white; SM stains purple).

  • Workup:

    • Wash the organic layer with 1M Citric Acid (2

      
       30 mL) to remove excess base and unreacted amine. Note: Citric acid is preferred over HCl to prevent accidental Boc cleavage.
      
    • Wash with Saturated

      
       (30 mL) and Brine (30 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil usually crystallizes upon standing or can be purified via flash column chromatography (Hexanes/EtOAc 4:1).

Protocol B: N-Cbz Protection

Mechanism: Schotten-Baumann reaction using Benzyl Chloroformate (Cbz-Cl). Reagents: Cbz-Cl,


, THF/Water.
Step-by-Step Methodology
  • Preparation: Dissolve this compound HCl (10.0 mmol, 1.81 g) in a mixture of THF (30 mL) and Water (30 mL).

  • Base Addition: Add Sodium Bicarbonate (

    
    , 25.0 mmol, 2.10 g) in one portion. Cool the mixture to 
    
    
    
    .
  • Acylation: Add Benzyl Chloroformate (Cbz-Cl, 11.0 mmol, 1.57 mL) dropwise via syringe over 20 minutes. Vigorous stirring is essential as the reaction is biphasic.

    • Caution: Cbz-Cl is lachrymatory. Perform in a fume hood.

  • Completion: Stir at

    
     for 1 hour, then warm to RT and stir for 12 hours.
    
  • Workup:

    • Evaporate the THF under reduced pressure.

    • Extract the remaining aqueous layer with Ethyl Acetate (3

      
       40 mL).
      
    • Combine organic layers and wash with 1M HCl (2

      
       30 mL), Water, and Brine.
      
  • Purification: Recrystallize from EtOAc/Hexanes if solid, or purify via silica gel chromatography.

Protocol C: N-Fmoc Protection

Mechanism: Nucleophilic attack on Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Why Fmoc-OSu? Using Fmoc-Cl often leads to the formation of "Fmoc-dipeptides" due to its high reactivity. Fmoc-OSu is milder and suppresses this side reaction.

Step-by-Step Methodology
  • Preparation: Dissolve this compound HCl (10.0 mmol, 1.81 g) in a mixture of Acetone (35 mL) and Water (35 mL).

  • Base Addition: Add

    
     (22.0 mmol, 1.85 g). The evolution of 
    
    
    
    may be observed.[1][2][3]
  • Reagent Addition: Add Fmoc-OSu (10.5 mmol, 3.54 g) slowly as a solid or dissolved in a minimal amount of Acetone.

  • Reaction: Stir at RT for 18–24 hours. A white precipitate (N-hydroxysuccinimide byproduct or product) may form.

  • Workup:

    • Acidify the mixture to pH 3–4 using 1M HCl. Critical: Do not go below pH 2 to avoid ester hydrolysis.

    • Evaporate Acetone in vacuo.

    • Extract the aqueous slurry with Ethyl Acetate (3

      
       50 mL).
      
    • Wash organics with Water (3

      
      ) and Brine.
      
  • Purification: Fmoc derivatives are often solids. Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH).

Analytical Characterization & Validation

Every synthesized batch must be validated. The following table summarizes expected analytical data.

FeatureN-Boc DerivativeN-Cbz DerivativeN-Fmoc Derivative
TLC (

)
~0.5 (Hex/EtOAc 4:1)~0.4 (Hex/EtOAc 4:1)~0.3 (Hex/EtOAc 4:1)
1H NMR (Diagnostic)

1.44 (s, 9H, t-Bu)

5.10 (s, 2H, Bn-CH2)

4.2-4.5 (m, 3H, Fmoc CH/CH2)
Appearance Colorless Oil / White SolidWhite SolidWhite Powder
Mass Spec (ESI)

~246.1

~280.1

~368.2
NMR Validation Logic

For the target molecule this compound:

  • The

    
    -proton:  Look for a multiplet at 
    
    
    
    ~3.8–4.1 ppm. This shifts downfield upon protection (carbamate effect).
  • The

    
    -protons:  These appear as a doublet of doublets (dd) or multiplet around 
    
    
    
    2.3–2.6 ppm.
  • The Methyl Ester: A sharp singlet at

    
     3.6–3.7 ppm is the internal standard for integration.
    

Troubleshooting Guide

Common Failure Modes

1. Low Yield in Fmoc Protection:

  • Cause: Hydrolysis of Fmoc-OSu before reaction or formation of Fmoc-dipeptide.

  • Solution: Ensure the acetone/water ratio is 1:1. If the amino ester is not soluble, increase acetone. Add Fmoc-OSu slowly.

2. Oil instead of Solid (Cbz/Fmoc):

  • Cause: Residual solvent or impurities.

  • Solution: Triturate the oil with cold Hexanes or Pentane. Sonicate to induce crystallization.

3. Racemization:

  • Cause: High pH (>10) or high temperature during base addition.

  • Solution: Strictly maintain

    
     during base addition. Use weak bases (
    
    
    
    ) instead of strong bases (
    
    
    ) whenever possible.
Workflow Visualization

The following diagram illustrates the critical workup flow to ensure purity and prevent side reactions.

WorkupFlow Reaction Reaction Mixture (Organic + Aqueous) AcidWash Acid Wash (Citric Acid/HCl) Reaction->AcidWash Remove unreacted amine BaseWash Base Wash (NaHCO3) AcidWash->BaseWash Remove unreacted acid/byproducts Dry Drying (Na2SO4) BaseWash->Dry Remove water Final Pure Protected Amino Ester Dry->Final Concentrate

Figure 2: Universal workup flow for carbamate protection of amino esters.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Sewald, N., & Jakubke, H.-D. (2009). Peptides: Chemistry and Biology. Wiley-VCH. (Detailed coverage of -amino acid handling).
  • Sigma-Aldrich. (2023). Product Specification: Methyl (S)-3-amino-4-methylpentanoate.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing the Enantiomeric Excess of (S)-Methyl 3-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral synthesis and resolution of β-amino acid esters. This resource is designed for researchers, scientists, and professionals in drug development who are working with and looking to improve the enantiomeric excess (ee) of (S)-Methyl 3-amino-4-methylpentanoate. This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Achieving high enantiomeric purity is often a critical parameter for ensuring the efficacy and safety of the final active pharmaceutical ingredient. This guide will explore the common methodologies for obtaining high enantiomeric excess of the target molecule, with a focus on enzymatic kinetic resolution and asymmetric synthesis, along with the necessary analytical techniques for accurate determination of enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiomerically enriched this compound?

There are three main strategies to achieve high enantiomeric excess (ee) for this compound:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, often a lipase, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of methyl 3-amino-4-methylpentanoate, leaving the other enantiomer enriched.[1]

  • Asymmetric Synthesis: This approach involves the direct synthesis of the desired (S)-enantiomer from a prochiral precursor using a chiral catalyst or auxiliary. A common method is the asymmetric hydrogenation of a corresponding β-enamino ester.[2][3]

  • Chiral Chromatography: This technique is used to separate the enantiomers of a racemic mixture on a preparative scale using a chiral stationary phase (CSP). While effective, it can be less cost-effective for large-scale production compared to EKR or asymmetric synthesis.[4]

Q2: I am performing an enzymatic kinetic resolution, but my enantiomeric excess is low. What are the likely causes?

Low enantiomeric excess in enzymatic kinetic resolutions can stem from several factors:

  • Suboptimal Enzyme Choice: Not all enzymes exhibit high enantioselectivity for every substrate. The chosen lipase or protease may have inherently low selectivity for methyl 3-amino-4-methylpentanoate.

  • Incorrect Reaction Conditions: Temperature, solvent, and pH can significantly influence enzyme activity and selectivity.[5]

  • Reaction Time and Conversion: In kinetic resolution, the enantiomeric excess of the remaining starting material increases with conversion. Stopping the reaction too early will result in low ee. Conversely, allowing the reaction to proceed too far can lead to a decrease in the yield of the desired enantiomer.

  • Enzyme Inhibition or Deactivation: The presence of certain byproducts or impurities in the reaction mixture can inhibit or deactivate the enzyme. For instance, acetaldehyde, a byproduct of reactions using vinyl acetate, can deactivate some lipases.[6]

Q3: How do I choose the right analytical method to determine the enantiomeric excess?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like methyl 3-amino-4-methylpentanoate.[7] The key is to select an appropriate chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating enantiomers of amino acid esters.[8][9]

Troubleshooting Guides

Section 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution

This section provides a systematic approach to troubleshooting and optimizing the enzymatic kinetic resolution of racemic methyl 3-amino-4-methylpentanoate.

1.1. Problem: Consistently Low Enantiomeric Excess (<50% ee)

Potential Causes & Solutions

  • Inappropriate Enzyme Selection:

    • Troubleshooting Step: Screen a panel of different lipases (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase, Candida rugosa lipase) and proteases to identify an enzyme with higher enantioselectivity for your substrate.[1][10]

  • Suboptimal Reaction Temperature:

    • Troubleshooting Step: Perform the reaction at various temperatures (e.g., 25°C, 30°C, 40°C). Generally, lower temperatures can lead to higher enantioselectivity, although the reaction rate will be slower.[5]

  • Unsuitable Solvent:

    • Troubleshooting Step: Screen a range of organic solvents with varying polarities (e.g., hexane, toluene, methyl tert-butyl ether (MTBE), and acetonitrile). The choice of solvent can significantly impact enzyme conformation and, consequently, its selectivity.

1.2. Problem: Enantiomeric Excess Plateaus at a Moderate Level (e.g., 70-80% ee)

Potential Causes & Solutions

  • Insufficient Reaction Time (Conversion):

    • Troubleshooting Step: Monitor the reaction progress over time by taking aliquots and analyzing both the conversion and the enantiomeric excess of the remaining starting material. The relationship between conversion and ee is crucial in kinetic resolutions.

  • Product Inhibition:

    • Troubleshooting Step: As the acylated product forms, it may inhibit the enzyme, slowing down the reaction and preventing it from reaching higher conversion and ee. Consider using a biphasic system or in-situ product removal to mitigate this effect.

Experimental Protocol: Lipase Screening for Kinetic Resolution
  • Preparation: In separate vials, add racemic methyl 3-amino-4-methylpentanoate (1 equivalent) and a non-polar organic solvent (e.g., MTBE).

  • Enzyme Addition: To each vial, add a different lipase (e.g., Novozym 435, PCL, CRL) at a loading of 10-20% by weight of the substrate.

  • Acyl Donor Addition: Add an acyl donor, such as vinyl acetate or isopropenyl acetate (1.5-2 equivalents).

  • Reaction: Shake the vials at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Analysis: Determine the conversion and the enantiomeric excess of the unreacted this compound for each enzyme.

Data Presentation: Enzyme Screening Results
EnzymeSolventTemperature (°C)Time (h)Conversion (%)ee of (S)-ester (%)
Novozym 435MTBE30245295
P. cepacia LipaseToluene30244585
C. rugosa LipaseHexane30243060

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Visualization: Troubleshooting Workflow

Troubleshooting_Low_ee start Low Enantiomeric Excess enzyme Screen Different Enzymes (e.g., Lipases, Proteases) start->enzyme temp Optimize Reaction Temperature (e.g., 25-40°C) enzyme->temp If ee still low solvent Screen Different Solvents (e.g., MTBE, Toluene, Hexane) temp->solvent If ee still low time Optimize Reaction Time (Monitor Conversion vs. ee) solvent->time If ee still low result High Enantiomeric Excess time->result Optimization Successful

Caption: A decision tree for troubleshooting low enantiomeric excess in enzymatic kinetic resolution.

Section 2: Challenges in Asymmetric Synthesis

This section addresses common issues encountered during the asymmetric synthesis of this compound, particularly through asymmetric hydrogenation.

2.1. Problem: Low Enantioselectivity in Asymmetric Hydrogenation

Potential Causes & Solutions

  • Ineffective Chiral Ligand: The choice of chiral ligand for the transition metal catalyst (e.g., Rhodium or Ruthenium) is critical for achieving high enantioselectivity.[2]

    • Troubleshooting Step: Screen a variety of chiral phosphine ligands (e.g., Josiphos-type ligands) to find one that provides high induction for your specific substrate.[2][3]

  • Suboptimal Reaction Conditions:

    • Troubleshooting Step: Optimize the reaction parameters, including hydrogen pressure, temperature, and solvent. Higher pressures and lower temperatures can sometimes improve enantioselectivity.

  • Substrate Purity: The presence of impurities in the starting β-enamino ester can poison the catalyst and lead to lower enantioselectivity.

    • Troubleshooting Step: Ensure the starting material is of high purity. Recrystallization or chromatography may be necessary.[2]

Experimental Protocol: Asymmetric Hydrogenation of Prochiral Enamine
  • Precursor Synthesis: Synthesize the prochiral β-enamino ester from methyl 3-oxo-4-methylpentanoate and a source of ammonia, such as ammonium acetate.[3]

  • Catalyst Preparation: In a glovebox, prepare the chiral catalyst by reacting a transition metal precursor (e.g., [Rh(COD)2]BF4) with a chiral phosphine ligand in a suitable solvent.

  • Hydrogenation: In a high-pressure reactor, dissolve the β-enamino ester in a degassed solvent (e.g., methanol). Add the catalyst solution.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure and stir at a controlled temperature until the reaction is complete (monitored by GC or LC-MS).

  • Work-up and Analysis: After releasing the pressure, remove the solvent and purify the product. Determine the enantiomeric excess by chiral HPLC.

Visualization: Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enamine Prochiral β-Enamino Ester hydrogenation Asymmetric Hydrogenation (H2, Pressure, Temp) enamine->hydrogenation catalyst Chiral Catalyst (Rh/Ru + Chiral Ligand) catalyst->hydrogenation product This compound hydrogenation->product hplc Chiral HPLC Analysis product->hplc

Caption: Workflow for the asymmetric hydrogenation of a prochiral enamine.

Section 3: Analytical Challenges in Determining Enantiomeric Excess

This section focuses on troubleshooting issues related to the chiral HPLC analysis.

3.1. Problem: Poor Resolution of Enantiomers on Chiral HPLC

Potential Causes & Solutions

  • Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving the enantiomers of methyl 3-amino-4-methylpentanoate.

    • Troubleshooting Step: Screen different types of CSPs, particularly polysaccharide-based columns (e.g., amylose or cellulose phenylcarbamates).[8][9]

  • Suboptimal Mobile Phase: The composition of the mobile phase (solvents and additives) is crucial for achieving good separation.

    • Troubleshooting Step: Systematically vary the mobile phase composition. For normal-phase HPLC, adjust the ratio of hexane/isopropanol. For reversed-phase, vary the acetonitrile/water or methanol/water ratio. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can also improve peak shape and resolution.

  • Derivatization: If direct analysis is challenging, derivatizing the amino group with a chromophore-containing reagent (e.g., NBD-Cl) can improve detection and sometimes enhance separation on certain CSPs.[8]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak IA or AD-H).

  • Initial Mobile Phase: For normal phase, begin with a mobile phase of 90:10 (v/v) hexane:isopropanol.

  • Gradient Elution (Optional): If isocratic elution does not provide adequate separation, develop a gradient method.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve resolution and analysis time.

  • Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer for detection.

References

  • Kinetic Modeling and Statistical Optimization of Lipase Catalyzed Enantioselective Resolution of (R,S)-2-pentanol. ACS Publications. Available at: [Link]

  • Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol. Scirp.org. Available at: [Link]

  • Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society. Available at: [Link]

  • Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.
  • Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Process to chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.
  • Chiral resolution. Wikipedia. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters - ACS Publications. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of various primary and secondary alcohols: A review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC. Available at: [Link]

  • Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases. MDPI. Available at: [Link]

  • Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. PMC. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. Available at: [Link]

  • C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. SHIMADZU CORPORATION. Available at: [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Available at: [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PMC. Available at: [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. kth.diva. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral Technologies Amino Acid Database. HPLC. Available at: [Link]

  • The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. ResearchGate. Available at: [Link]

  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. PMC. Available at: [Link]

  • (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]

  • Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. PMC. Available at: [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]

  • 5.20: The Stereochemistry of Enzyme-Catalyzed Reactions. Chemistry LibreTexts. Available at: [Link]

  • Novel preparation of chiral α-amino acids using the Mitsunobu–Tsunoda reaction. Chemical Communications (RSC Publishing). Available at: [Link]

  • Enzyme Immobilisation on Amino-Functionalised Multi-Walled Carbon Nanotubes: Structural and Biocatalytic Characterisation. PMC. Available at: [Link]

  • Enantiomeric amplification of L amino acids: part 3-using chiral impurities. (PDF). Available at: [Link]

Sources

Technical Support Center: Preventing Racemization During (S)-Methyl 3-amino-4-methylpentanoate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation with (S)-Methyl 3-amino-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during coupling reactions. Maintaining the stereochemical integrity of this chiral building block is paramount for the efficacy and safety of the final product.[1] This resource provides in-depth troubleshooting advice, validated protocols, and a comprehensive understanding of the mechanisms behind racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue?

A1: Racemization is the conversion of a single enantiomer (in this case, the S-enantiomer) into an equal mixture of both its S and R enantiomers.[2] This loss of stereochemical purity is a major concern because the biological activity of a molecule is often dependent on its specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potential toxicity.

Q2: Which coupling reagents are recommended to minimize racemization with this compound?

A2: Uronium/aminium salt-based reagents are highly recommended due to their high reactivity and ability to suppress racemization.[2] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU , and COMU are excellent choices.[3][4] They promote rapid amide bond formation, which outcompetes the racemization pathway.[2] While carbodiimides like DCC and EDC can be used, they require the addition of racemization-suppressing additives like HOBt or OxymaPure to be effective.[3][5]

Q3: What is the function of additives like HOBt and OxymaPure?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[6][7] They react with the activated carboxylic acid to form an active ester intermediate that is more reactive towards the amine and less prone to racemization via oxazolone formation.[5][8] OxymaPure is often considered superior to HOBt in minimizing racemization.[5][8]

Q4: What is the optimal choice and amount of base for the coupling reaction?

A4: The choice of base and its stoichiometry are critical. A sterically hindered, non-nucleophilic base is preferred. N,N-Diisopropylethylamine (DIPEA) is a common choice, typically used in 2-3 equivalents.[4] For reactions that are particularly susceptible to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial.[3] It is crucial to avoid an excess of a strong base, as it can promote the abstraction of the alpha-proton, leading to racemization.[6]

Q5: What are the ideal reaction temperatures and solvents?

A5: Lowering the reaction temperature is a general strategy to suppress racemization.[3] Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard choices for these coupling reactions.[4][9]

Q6: How can I accurately detect and quantify racemization?

A6: The most reliable method for determining the enantiomeric excess (e.e.) of your product is through chiral High-Performance Liquid Chromatography (HPLC) .[10] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. It is essential to develop a validated chiral HPLC method for both the starting material and the final product to accurately assess the extent of racemization.

Troubleshooting Guide

Problem: Significant Racemization Detected in the Coupled Product

This is one of the most common issues encountered. The following decision tree and detailed explanations will help you diagnose and resolve the problem.

racemization_troubleshooting start High Racemization Detected coupling_reagent Review Coupling Reagent start->coupling_reagent Inappropriate Reagent? base_selection Evaluate Base & Stoichiometry start->base_selection Incorrect Base? reaction_conditions Optimize Reaction Conditions start->reaction_conditions Suboptimal Conditions? solution_reagent Switch to HATU, HCTU, or COMU coupling_reagent->solution_reagent solution_base Use Weaker Base (NMM) or Reduce Equivalents of DIPEA base_selection->solution_base solution_conditions Lower Temperature (0°C to RT) Reduce Reaction Time reaction_conditions->solution_conditions

Caption: Troubleshooting workflow for high racemization.

Detailed Analysis and Solutions:

  • Possible Cause 1.1: Inappropriate Coupling Reagent

    • Expertise & Experience: Carbodiimide reagents like DCC and EDC, when used without an additive, are known to cause significant racemization.[3] The activated O-acylisourea intermediate is highly susceptible to forming an oxazolone, which is a key intermediate in the racemization pathway.[5][11]

    • Solution 1.1: Switch to a uronium/aminium salt-based coupling reagent. HATU is particularly effective as it incorporates a HOAt (1-hydroxy-7-azabenzotriazole) moiety, which accelerates the coupling reaction and minimizes the lifetime of racemization-prone intermediates.[1][12]

Coupling ReagentTypical Racemization LevelKey Advantages
DCC/EDC (no additive)HighCost-effective
DCC/EDC + HOBt/OxymaLow to ModerateImproved racemization suppression
HATU Very Low High efficiency, low racemization [2][4]
HCTUVery LowCost-effective alternative to HATU
COMUVery LowHigh solubility and safety profile[3]
  • Possible Cause 1.2: Incorrect Base Selection or Stoichiometry

    • Expertise & Experience: The basicity and steric hindrance of the base play a crucial role.[6] An overly strong base or an excess amount can readily deprotonate the α-carbon of the activated ester, leading to enolization and subsequent racemization.[11]

    • Solution 1.2: If using DIPEA, reduce the equivalents to 1.5-2.0. Alternatively, switch to a weaker base like N-methylmorpholine (NMM). In cases of extreme sensitivity to racemization, 2,4,6-collidine can be employed.[3]

  • Possible Cause 1.3: Suboptimal Reaction Conditions

    • Expertise & Experience: Higher temperatures and longer reaction times provide more opportunity for the racemization process to occur.[3]

    • Solution 1.3: Perform the coupling at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature over a few hours. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using HATU

This protocol provides a robust method for coupling this compound to a generic carboxylic acid (R-COOH) with minimal racemization.

Materials:

  • This compound hydrochloride

  • Carboxylic acid (R-COOH)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (2.5 eq.) dropwise to the solution. Stir for 5-10 minutes to allow for pre-activation.

  • In a separate flask, dissolve this compound hydrochloride (1.2 eq.) in a minimal amount of anhydrous DMF.

  • Add the solution of the amino ester to the activated carboxylic acid mixture at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the purified product for enantiomeric excess using a validated chiral HPLC method.

Protocol 2: Analytical Method for Determining Enantiomeric Excess (e.e.) using Chiral HPLC

This protocol outlines a general approach for developing a chiral HPLC method to quantify the enantiomers of the coupled product.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Lux® series)[13]

Method Development:

  • Scouting: Begin by screening several chiral columns with different mobile phases. A common starting point for normal phase chromatography is a mixture of hexane and isopropanol.[13] For reverse phase, a mixture of water/acetonitrile or water/methanol with an acidic or basic additive is often used.

  • Optimization: Once partial separation is observed, optimize the mobile phase composition to improve resolution. Adjust the ratio of the strong and weak solvents and the concentration of any additives.

  • Validation: Once a suitable separation is achieved, validate the method for linearity, accuracy, and precision according to ICH guidelines.[13]

Sample Analysis:

  • Prepare a standard solution of the racemic product to identify the retention times of both enantiomers.

  • Prepare a solution of your synthesized product at a known concentration.

  • Inject the samples onto the HPLC system and record the chromatograms.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizing the Mechanism of Racemization

Understanding the underlying chemical mechanism is key to preventing racemization. The primary pathway involves the formation of a planar oxazolone intermediate.

racemization_mechanism activated_acid (S)-Activated Amino Ester R-C(=O)-X proton_abstraction Base abstracts α-H+ activated_acid->proton_abstraction Base oxazolone Planar Oxazolone Intermediate (Achiral) reprotonation Reprotonation oxazolone->reprotonation proton_abstraction->oxazolone Cyclization s_product (S)-Product reprotonation->s_product Protonation from one face r_product (R)-Product reprotonation->r_product Protonation from other face

Caption: Mechanism of racemization via oxazolone formation.[2]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5873–5882. Retrieved from [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Retrieved from [Link]

  • Wang, Q., Wang, Y., & Kurosu, M. (2012). Oxyma-based phosphates for racemization-free peptide segment couplings. Organic & Biomolecular Chemistry, 10(40), 8084-8087. Retrieved from [Link]

  • Si, Y., & Li, Z. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 24(19), 2951-2967. Retrieved from [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2018). Journal of Peptide Science, 24(11), e3121. Retrieved from [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (2022). ResearchGate. Retrieved from [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2020). Angewandte Chemie International Edition, 59(32), 13158-13162. Retrieved from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • (PDF) Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). RSC Advances. Retrieved from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (PDF) Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. Retrieved from [Link]

  • What do you do when your peptide synthesis fails?. (2023). Biotage. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. (n.d.). SHIMADZU CORPORATION. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2025). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Beta-Amino Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for beta-amino ester hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with obtaining desired yields in their hydrolysis reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your experiments.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may be facing in the laboratory.

Q1: My hydrolysis reaction has stalled, and I'm seeing a significant amount of unreacted starting material. What are the likely causes and how can I fix it?

A1: An incomplete or stalled reaction is one of the most common issues in beta-amino ester hydrolysis. The root cause often lies in one of several key areas: reaction conditions, reagent quality, or inherent properties of the substrate itself.

Potential Causes & Solutions:

  • Sub-optimal pH: The rate of ester hydrolysis is highly pH-dependent.[1][2] For base-catalyzed hydrolysis, the concentration of the hydroxide ion is critical. If the pH is too low, the rate of nucleophilic attack on the ester carbonyl will be slow. Conversely, for acid-catalyzed hydrolysis, a sufficiently low pH is required to protonate the carbonyl oxygen, making it more electrophilic.

    • Troubleshooting Protocol:

      • Monitor pH: Regularly monitor the pH of your reaction mixture using a calibrated pH meter.

      • Adjust pH: For base-catalyzed reactions, consider a controlled addition of a stronger base or increasing the concentration of your current base. For acid-catalyzed reactions, ensure your acid concentration is sufficient. Be mindful that excessive pH extremes can lead to unwanted side reactions.

  • Steric Hindrance: Bulky substituents near the ester group or on the beta-amino group can physically block the approach of the nucleophile (water or hydroxide).[3][4] This steric hindrance significantly slows down the reaction rate.

    • Expert Insight: Beta-substituted amino esters, such as those derived from valine, isoleucine, and threonine, are known to have lower hydrolysis rates due to steric hindrance.[3]

    • Troubleshooting Protocol:

      • Increase Reaction Time: For sterically hindered esters, a longer reaction time is often necessary to achieve complete conversion.[3]

      • Increase Temperature: Elevating the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as higher temperatures can also promote side reactions.

      • Use a Less Hindered Base/Catalyst: In some cases, a smaller, less sterically demanding catalyst or base might be more effective.

  • Poor Reagent Quality: The purity of your reagents, including the solvent and the base or acid used, is paramount.

    • Troubleshooting Protocol:

      • Use Fresh Reagents: Ensure your base or acid solutions are freshly prepared. Carbon dioxide from the air can neutralize basic solutions over time.

      • Solvent Purity: Use high-purity, dry solvents when appropriate for the reaction setup to avoid introducing unknown variables.[5]

  • Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized areas of low reagent concentration, effectively stalling the reaction.

    • Troubleshooting Protocol:

      • Vigorous Stirring: Ensure your reaction is being stirred vigorously to maintain a homogeneous mixture.

      • Consider a Homogeneous System: If possible, choose a solvent system that dissolves all reactants.

Q2: I'm observing the formation of side products, which is lowering the yield of my desired beta-amino acid. What are these side products and how can I minimize them?

A2: The formation of byproducts is a frequent challenge that directly impacts the purity and yield of the target beta-amino acid. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions & Prevention Strategies:

  • Racemization: The chiral center at the alpha-carbon of the amino acid can be susceptible to epimerization under basic conditions, leading to a loss of stereochemical purity.[4]

    • Expert Insight: The acidity of the alpha-proton is a key factor in racemization.[4]

    • Troubleshooting Protocol:

      • Milder Base: Use the mildest effective base for your hydrolysis. Lithium hydroxide (LiOH) is often a good choice.

      • Lower Temperature: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate.

      • Shorter Reaction Time: Minimize the exposure of the product to basic conditions by working up the reaction as soon as it is complete.

  • Transesterification: If an alcohol is used as a solvent or co-solvent in a base-catalyzed hydrolysis, it can act as a nucleophile and lead to the formation of a new ester, rather than the desired carboxylic acid.[6]

    • Troubleshooting Protocol:

      • Avoid Alcoholic Solvents: Whenever possible, use non-alcoholic solvents like THF, dioxane, or acetone in combination with water.[3]

      • Use Water as the Nucleophile: Ensure a sufficient amount of water is present for the hydrolysis to be the predominant reaction.

  • Amide Formation (via Acyl Shift): Under certain conditions, particularly with neighboring group participation from the amino group, intramolecular cyclization can occur, leading to the formation of lactams or other amide-containing byproducts.[7]

    • Troubleshooting Protocol:

      • Control pH: Maintaining the optimal pH range can disfavor the protonation state of the amine that facilitates this side reaction.[1]

      • Protecting Groups: If feasible for your synthetic route, using a protecting group on the amine can prevent its participation in side reactions.

Q3: My yield is low after the workup and purification process. How can I improve the recovery of my beta-amino acid?

A3: Low yields post-purification can be just as frustrating as an incomplete reaction. The unique properties of amino acids, being zwitterionic and often highly water-soluble, require careful consideration during workup and isolation.

Improving Product Recovery:

  • Incomplete Extraction: Beta-amino acids can be difficult to extract from the aqueous phase into an organic solvent, especially at their isoelectric point (pI) where they have minimal net charge.

    • Troubleshooting Protocol:

      • pH Adjustment: Adjust the pH of the aqueous layer to be significantly above or below the pI of your amino acid to increase its solubility in the organic phase.

      • Use a More Polar Organic Solvent: Solvents like ethyl acetate or a mixture of chloroform and isopropanol may be more effective than less polar solvents.

      • Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the amino acid in the aqueous phase and promote its transfer to the organic layer.

  • Product Loss During Chromatography: The choice of purification method and the conditions used are critical for maximizing recovery.

    • Expert Insight: Ion-exchange chromatography is a powerful technique for purifying amino acids from reaction mixtures.[][9]

    • Troubleshooting Protocol:

      • Ion-Exchange Chromatography: Utilize either a cation or anion exchange resin, depending on the pI of your amino acid and the pH of your mobile phase.[10]

      • Gel Filtration Chromatography: This technique separates molecules based on size and can be effective for removing small molecule impurities.[]

      • High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution for purification and can be used to isolate the target amino acid with high purity.[]

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for beta-amino ester hydrolysis?

A: The "best" catalyst is highly dependent on the specific substrate and the desired reaction conditions.

  • For chemical hydrolysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Lithium hydroxide (LiOH) is often preferred as it can sometimes reduce the extent of side reactions like racemization.[6] Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are used for acid-catalyzed hydrolysis.

  • For enzymatic hydrolysis: Lipases are frequently employed for the enantioselective hydrolysis of racemic beta-amino esters, allowing for the kinetic resolution of enantiomers.[11][12] The choice of lipase (e.g., from Candida antarctica or Pseudomonas cepacia) will depend on the substrate.[11]

Q: How can I monitor the progress of my hydrolysis reaction?

A: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting ester (less polar) and the appearance of the product amino acid (more polar).

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the relative amounts of starting material and product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of signals corresponding to the ester group (e.g., the -OCH₃ singlet of a methyl ester) and the appearance of new signals for the product.

Q: Does the electronic nature of the beta-amino ester affect the hydrolysis rate?

A: Yes, the electronic environment around the ester carbonyl group plays a significant role. Electron-withdrawing groups on the acyl portion of the ester can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, increasing the rate of hydrolysis.[13] Conversely, electron-donating groups can decrease the reaction rate.[13]

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to diagnosing and resolving low yields in beta-amino ester hydrolysis.

TroubleshootingWorkflow start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_workup Low Yield After Workup? check_reaction->check_workup No incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes workup_issue Workup/Purification Issue check_workup->workup_issue Yes steric_hindrance Steric Hindrance? incomplete_reaction->steric_hindrance suboptimal_ph Suboptimal pH? steric_hindrance->suboptimal_ph No increase_time_temp Increase Time/Temp steric_hindrance->increase_time_temp Yes reagent_issue Reagent Quality Issue? suboptimal_ph->reagent_issue No adjust_ph Monitor & Adjust pH suboptimal_ph->adjust_ph Yes side_products Side Products Observed? reagent_issue->side_products No use_fresh_reagents Use Fresh Reagents reagent_issue->use_fresh_reagents Yes racemization Racemization side_products->racemization Yes transesterification Transesterification side_products->transesterification Yes optimize_base_temp Use Milder Base, Lower Temp racemization->optimize_base_temp avoid_alcohol_solvent Avoid Alcohol Solvents transesterification->avoid_alcohol_solvent extraction_problem Extraction Inefficient? workup_issue->extraction_problem purification_loss Loss During Purification? extraction_problem->purification_loss No adjust_ph_extract Adjust pH for Extraction extraction_problem->adjust_ph_extract Yes optimize_chromatography Optimize Chromatography (e.g., Ion Exchange) purification_loss->optimize_chromatography Yes

Caption: A decision-tree workflow for troubleshooting low yields in beta-amino ester hydrolysis.

Quantitative Data Summary

ParameterRecommended Range/ConditionRationale
pH (Base-Catalyzed) > 10To ensure a sufficient concentration of hydroxide for nucleophilic attack.[1]
pH (Acid-Catalyzed) < 2To effectively protonate the ester carbonyl, increasing its electrophilicity.[2]
Temperature 25°C - 100°C (Reflux)Higher temperatures can overcome activation energy barriers, especially for sterically hindered substrates.[14]
Reaction Time 1 - 24 hoursHighly substrate-dependent; sterically hindered esters may require longer times.[3][15]
Base Stoichiometry 1.5 - 6 equivalentsAn excess of base is often required to drive the reaction to completion.[6]

References

  • Griffin, J., et al. (2020). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. bioRxiv. Available at: [Link]

  • Legrand, F., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Available at: [Link]

  • Nash, M. E., et al. (2023). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. Polymer Chemistry. Available at: [Link]

  • Lagerman, M. V., et al. (2022). Reactor Design and Optimization of α-Amino Ester Hydrolase- Catalyzed Synthesis of Cephalexin. Frontiers in Catalysis. Available at: [Link]

  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or alpha/beta-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. Available at: [Link]

  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. Available at: [Link]

  • Tóth, G., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. Available at: [Link]

  • Li, M., et al. (2022). Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Lagerman, M. V., et al. (2022). Reactor Design and Optimization of α-Amino Ester Hydrolase- Catalyzed Synthesis of Cephalexin. Frontiers in Catalysis. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Polymer Chemistry. Available at: [Link]

  • te Brinke, E. (2020). Chemically fuelled deracemization of amino acids. University of Groningen. Available at: [Link]

  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules. Available at: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available at: [Link]

  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. Available at: [Link]

  • ResearchGate. (2020). Separation and Purification of Amino Acids. Available at: [Link]

  • Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports. Available at: [Link]

  • Chen, A., & Puleo, D. A. pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky. Available at: [Link]

  • Liu, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports. Available at: [Link]

  • Legrand, F., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Available at: [Link]

  • Nerke, P., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLoS One. Available at: [Link]

  • Diaion. Separation and Refining of Amino acids. Available at: [Link]

  • Wang, Y., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules. Available at: [Link]

  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. Available at: [Link]

  • Kunz, H., & Pfrengle, W. (1993). Process for the saponification of aminoacid-/peptide ester. Google Patents.
  • Esposito, E., & De-Sio, A. (1989). Industrial process for the preparation of amino acids by hydrolysis of proteins in acid medium. Google Patents.
  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. Available at: [Link]

  • Tseng, W. H., et al. (2017). Design of Polyproline-Based Catalysts for Ester Hydrolysis. ACS Omega. Available at: [Link]

  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • Murray, S. A., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins. Available at: [Link]

Sources

Technical Support Center: Solving Solubility Challenges for (S)-Methyl 3-amino-4-methylpentanoate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

<content_type>

print(google_search.search(queries=["(S)-Methyl 3-amino-4-methylpentanoate chemical structure and properties", "this compound pKa estimation", "solubility of beta-amino acid esters", "pH-dependent solubility of amino acids", "Henderson-Hasselbalch equation for zwitterions", "using co-solvents to dissolve amino acid derivatives", "DMSO as a co-solvent for solubility enhancement", "polyethylene glycol as a solubilizing agent", "using surfactants for solubilization of pharmaceutical compounds", "cyclodextrin inclusion complexes for solubility", "analytical methods for measuring solubility"]))

<_part>

print(google_search.search(queries=['this compound chemical properties', 'pKa of beta-amino acids', 'solubility of this compound in water', 'Henderson-Hasselbalch equation application for solubility', 'co-solvents for solubilizing amino acid esters', 'use of surfactants in drug formulation', 'cyclodextrins in pharmaceutical technology']))

<_part>

print(google_search.search(queries=['this compound CAS number', 'this compound supplier', 'this compound safety data sheet']))

<_part>

print(google_search.search(queries=['this compound pubchem entry', 'this compound chemicalize pKa prediction', 'experimental pKa values of beta-leucine methyl ester', 'solubility prediction of this compound using simulation', 'guidelines for using co-solvents in preclinical formulations', 'HLB value and its importance in surfactant selection for solubilization', 'types of cyclodextrins and their applications in drug delivery', 'kinetic vs thermodynamic solubility measurement', 'best practices for preparing buffer solutions in the lab']))

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility hurdles encountered during experimentation. Here, we provide in-depth, science-backed solutions in a direct question-and-answer format, moving from foundational concepts to advanced troubleshooting protocols.

Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and what are its key chemical properties relevant to solubility?

This compound is a chiral β-amino acid ester. Its structure contains a basic amino group (-NH2), an ester group (-COOCH3), and a hydrophobic isobutyl side chain. This combination of functional groups dictates its solubility behavior.

  • Structure:

  • Key Properties:

    • Molecular Formula: C₇H₁₅NO₂[1]

    • Molecular Weight: 145.20 g/mol [1]

    • Amphiphilic Nature: The molecule possesses both a hydrophilic polar head (amino and ester groups) and a nonpolar, hydrophobic tail (isobutyl group).

    • Zwitterionic Potential: Like amino acids, it can exist as a zwitterion (containing both a positive and negative charge) near its isoelectric point, which typically results in lower aqueous solubility.[2][3]

Understanding these properties is the first step in diagnosing and solving solubility issues. The presence of an ionizable amino group is particularly critical, as its charge state is dependent on the pH of the aqueous medium.

FAQ 2: I'm observing very low solubility of this compound in my neutral pH buffer (e.g., PBS pH 7.4). Why is this happening?

This is the most common issue researchers face. The poor solubility at neutral pH is due to the molecule's charge characteristics, which can be explained by its pKa values and the Henderson-Hasselbalch equation.[4][5][6]

  • Estimated pKa: While experimental pKa values for this specific molecule are not readily published, we can estimate them based on its structural similarity to other β-amino acids and esters.

    • The amino group (-NH₃⁺) is expected to have a pKa of approximately 9-10 .

    • The ester group is not readily ionizable, but the overall molecule's charge is dominated by the amino group.

  • The Henderson-Hasselbalch Equation: This equation, pH = pKa + log ([A⁻]/[HA]), relates pH, pKa, and the ratio of the deprotonated (neutral amine, R-NH₂) to the protonated (cationic ammonium, R-NH₃⁺) form.[7][8]

  • Explanation at pH 7.4: Since the pH of the buffer (7.4) is significantly lower than the pKa of the amino group (~9-10), the amino group will be predominantly in its protonated, positively charged form (R-NH₃⁺). While this charged form enhances water solubility compared to a neutral organic molecule, the overall solubility can still be limited, especially at higher concentrations, due to the hydrophobic isobutyl group. The molecule is least soluble near its isoelectric point, and while we are not at the pI, the solubility is not at its maximum.[2][3]

The diagram below illustrates how pH influences the ionization state of the amino group, which is the primary driver of its aqueous solubility.

Caption: Ionization states of this compound vs. pH.

Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Enhancement via pH Adjustment

Adjusting the pH is the most direct and often most effective method to increase the solubility of ionizable compounds.[9] The goal is to shift the equilibrium towards the more soluble, fully charged (cationic) form.

This experiment will help you identify the optimal pH for solubilizing your compound.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Sample Preparation:

    • Weigh an excess amount of this compound into several vials.

    • Add a fixed volume of each buffer to the corresponding vial.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully remove an aliquot of the supernatant.

    • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.

You should observe a significant increase in solubility at lower pH values. This is because at a pH well below the amino group's pKa, the compound exists almost entirely in the highly soluble cationic form (R-NH₃⁺).

pH of BufferExpected SolubilityPredominant Species
2.0HighCationic (R-NH₃⁺)
4.0HighCationic (R-NH₃⁺)
6.0ModerateCationic (R-NH₃⁺)
7.4LowCationic (R-NH₃⁺) / Zwitterion
8.0LowCationic (R-NH₃⁺) / Zwitterion
Guide 2: Utilizing Co-solvents When pH Adjustment is Not an Option

In many biological assays, a neutral pH must be maintained. If you cannot adjust the pH, the next strategy is to use a water-miscible organic co-solvent to increase the solubility of your compound.[10][11][12] Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for the hydrophobic portions of the solute to dissolve.[13]

The following diagram outlines a systematic approach to selecting and using a co-solvent.

Co_Solvent_Workflow Start Start: Solubility Issue at Neutral pH Assess_Compatibility Assess Co-solvent Compatibility with Downstream Assay Start->Assess_Compatibility Select_Solvent Select Potential Co-solvents: DMSO, Ethanol, PEG 400 Assess_Compatibility->Select_Solvent Assay Tolerates Organic Solvents Prepare_Stock Prepare High-Concentration Stock in 100% Co-solvent Select_Solvent->Prepare_Stock Serial_Dilution Perform Serial Dilution into Aqueous Buffer Prepare_Stock->Serial_Dilution Observe Observe for Precipitation (Kinetic Solubility) Serial_Dilution->Observe Success Success: Homogeneous Solution (Final co-solvent % is assay-compatible) Observe->Success No Failure Failure: Precipitation Occurs Observe->Failure Yes Try_Another Try a Different Co-solvent or Advanced Method Failure->Try_Another

Sources

Minimizing cyclization side reactions of beta-amino esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:


-Amino Ester Chemistry 
Topic:  Minimizing Cyclization Side Reactions & Stability Protocols
Doc ID:  BAE-TECH-004 | Revision:  2.1
Author:  Dr. Aris Thorne, Senior Application Scientist

Executive Summary


-amino esters are versatile intermediates in drug discovery and the backbone of pH-responsive polymers (PBAEs) for gene delivery. However, they possess an inherent "self-destruct" mechanism: intramolecular aminolysis .

This guide addresses the thermodynamic and kinetic drivers of these cyclization side reactions. Whether you are synthesizing small molecule building blocks or high-molecular-weight polymers, the enemy is the same: the proximity of a nucleophilic amine to an electrophilic ester. This guide provides validated protocols to suppress these pathways.

Module 1: The Mechanistic Root Cause

Before troubleshooting, you must understand why your system is failing. The primary side reaction is not random degradation; it is a specific, mechanism-driven event.

The "Backbiting" Phenomenon

In


-amino esters, the amine (nucleophile) is separated from the ester (electrophile) by a flexible ethylene backbone.
  • Small Molecules: If the amine is primary or secondary, it can attack the ester carbonyl.[1] While formation of a 4-membered

    
    -lactam is strained and slow, intermolecular  reaction (dimerization) to form 6-membered diketopiperazines (DKPs)  is thermodynamically favorable.
    
  • Polymers (PBAEs): During Step-Growth Polymerization, the growing chain end can curl back and attack an internal ester linkage. This "backbiting" terminates chain growth and produces cyclic oligomers instead of high-MW polymers.

Visualizing the Competition: The following diagram illustrates the kinetic competition between desired linear propagation and undesired cyclization.

G cluster_0 Kinetic Control Factors Start Monomers (Amine + Diacrylate) Intermediate Michael Adduct (Secondary Amine) Start->Intermediate Aza-Michael Addition Linear Linear Polymerization (High MW PBAE) Intermediate->Linear Intermolecular Attack (High Conc. > 0.5M) Cyclic Cyclization / Backbiting (Cyclic Oligomers / DKP) Intermediate->Cyclic Intramolecular Attack (Low Conc. < 0.1M) Factor1 Concentration: Dilution favors CYCLIZATION Factor2 Solvent Polarity: Polar solvents stabilize charged transition states

Caption: Kinetic competition in


-amino ester synthesis. High concentration favors the bimolecular (linear) pathway, while dilution favors the unimolecular (cyclic) pathway.

Module 2: Troubleshooting Synthesis (PBAEs)

User Scenario: "My GPC data shows low molecular weight and high polydispersity, despite running the reaction for 24 hours."

Diagnosis: You likely suffered from cyclization termination . In step-growth polymerization, high molecular weight is only achieved at high conversion (


). Cyclization effectively lowers the functional group stoichiometry, capping the molecular weight.
Protocol A: The "High-Concentration" Synthesis

To minimize cyclization, you must maximize the rate of the intermolecular reaction (


) relative to the intramolecular reaction (

).

Step-by-Step Optimization:

  • Concentration is King:

    • Standard Error: Running reactions at 100–200 mg/mL (common for organic synthesis).

    • Correct Protocol: Run polymerization at >500 mg/mL or even neat (solvent-free) if monomer viscosity permits.

    • Why? Intermolecular reaction rates scale with the square of concentration; intramolecular rates are concentration-independent. Increasing concentration drastically shifts the ratio in favor of linear polymer.

  • Temperature Control:

    • Keep reaction temperatures moderate (40–50°C ).

    • Excessive heat (>80°C) accelerates the Retro-Michael reaction, which depolymerizes the chain.

  • Monomer Selection (Sterics):

    • If using primary amines, the risk of cyclization is higher due to the formation of secondary amine intermediates that are less sterically hindered.

    • Recommendation: Use hindered side-chains or secondary diamines if maximizing MW is the sole goal.

Data Comparison: Solvent Effects on MW

Condition Monomer Conc. Mw (kDa) PDI Outcome
Dilute 100 mg/mL 4.5 1.8 Cyclic oligomers dominate
Standard 350 mg/mL 12.0 2.1 Moderate growth

| Optimized | Neat / >800 mg/mL | >25.0 | 1.5 | Linear High-MW Polymer |

Module 3: Storage & Stability of Small Molecules

User Scenario: "We synthesized a library of


-amino esters, but after two weeks in the fridge, they have turned into insoluble solids or oils with incorrect NMR spectra."

Diagnosis: Your free-base esters have undergone auto-aminolysis to form Diketopiperazines (DKPs) or hydrolyzed.

Protocol B: The "Salt-Lock" Strategy

Free amines are nucleophiles; protonated amines are not. The most effective way to stop cyclization during storage is to remove the nucleophile.

  • Immediate Acidification:

    • Never store

      
      -amino esters as free bases for >24 hours.
      
    • Convert immediately to HCl or TFA salts .

    • Procedure: Dissolve crude oil in anhydrous diethyl ether. Add 1.1 eq of 2M HCl in ether dropwise. Filter the white precipitate.

  • Water Exclusion:

    • 
      -amino esters are prone to hydrolysis, which generates 
      
      
      
      -amino acids. These acids are zwitterionic and can catalyze further degradation.
    • Store salts in a desiccator at -20°C.

  • Avoid Protic Solvents for Free Bases:

    • If you must keep the free base (e.g., for an immediate next step), store it in a non-polar, non-protic solvent like Toluene or DCM at -80°C. Avoid Methanol/Ethanol, which can facilitate proton transfer and transesterification.

Module 4: FAQ & Troubleshooting

Q1: I see a peak at 5.5-6.0 ppm in my NMR that wasn't there before. Is this cyclization?

  • Answer: No, that is likely acrylate regeneration via the Retro-Michael reaction.

  • Mechanism: The Aza-Michael addition is reversible. If you heat your product or expose it to strong base during workup, it can "unzip" back to the starting amine and acrylate.

  • Fix: Avoid heating >60°C during solvent removal. Do not use strong bases (NaOH) for neutralization; use weaker bases (NaHCO3) and keep the contact time short.

Q2: Can I use primary amines for PBAE synthesis without cyclization?

  • Answer: Yes, but it is challenging. Primary amines react twice (double Michael addition).

  • Risk: The intermediate secondary amine is highly reactive.

  • Tip: Use a slight excess of diacrylate (1.05 : 1 ratio) to ensure end-capping with acrylates, which prevents the "backbiting" of amine-terminated chains.

Q3: How do I remove cyclic byproducts if they form?

  • Answer: Cyclic oligomers and DKPs are often much less soluble in ether/hexane than the linear polymers (or vice versa depending on side chains).

  • Purification: Precipitation of the polymer solution (in DCM) into an excess of cold diethyl ether is the standard method. High-MW linear polymers precipitate; small cyclic species often remain in the supernatant.

References

  • Anderson, D. G., et al. (2000).[2] Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society.

  • Sunshine, J. C., et al. (2011). Uptake and transfection with polymeric nanoparticles are dependent on polymer end-group structure. Biomacromolecules.

  • Lynn, D. M., & Langer, R. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. J. Am. Chem. Soc. (Fundamental mechanism of degradation via bis(beta-amino) esters).

  • Zhang, S., et al. (2018). Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. Polymer Chemistry. (Discusses cyclization control via monomer ratio).

  • Kaczmarek, J. C., et al. (2020).[2] Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Angewandte Chemie. (Detailed mechanism of 1,5-O→N acyl shift and DKP formation).

Sources

Technical Support Center: Optimization of Reaction Temperature for β-Leucine Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of β-leucine ester derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of amino acid esterification. Temperature is arguably one of the most critical parameters in these reactions, acting as a delicate control knob for reaction rate, yield, and purity. Mismanagement of temperature can lead to a cascade of issues, from sluggish or incomplete reactions to the formation of intractable side products.

This document moves beyond simple protocols to provide a deeper, mechanistic understanding of why certain temperature adjustments are necessary. We will explore common challenges in a troubleshooting format and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Addressing Common Temperature-Related Issues

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Question 1: My reaction yield is consistently low (<50%). What are the most likely temperature-related causes?

Answer: A low yield is a common but complex issue where temperature plays a multifaceted role. The root cause can generally be traced to one of three scenarios:

  • Insufficient Thermal Energy: The most straightforward cause is a reaction temperature that is too low. Esterification is an equilibrium-driven process that requires sufficient energy to overcome its activation barrier. If the temperature is inadequate, the reaction kinetics will be exceedingly slow, and the equilibrium may not be favorably shifted towards the product side within a practical timeframe. For many acid-catalyzed esterifications using alcohols like n-butanol, temperatures need to be elevated, often to the reflux point of the solvent (e.g., 100-120°C), to achieve a reasonable reaction rate.[1][2]

  • Product or Reactant Decomposition: Conversely, excessive heat can be detrimental. While β-leucine itself is relatively stable, certain protecting groups or functionalities on complex derivatives can be heat-sensitive. More critically, some amino acids are known to undergo decomposition at higher temperatures, especially over extended reaction times. For example, while not a β-amino acid, tryptophan has been shown to undergo ~15% decomposition when esterification is carried out at 100°C for 35 minutes.[2] You must consider the thermal lability of your specific substrate and adjust downwards if you suspect degradation.

  • Competing Side Reactions: An elevated temperature might be accelerating an undesired reaction pathway more than the desired esterification. This is especially true in complex substrates with multiple reactive sites. If the activation energy for a side reaction (e.g., elimination, cyclization) is accessible at your reaction temperature, you will inherently lose yield to this competing pathway.

Our Recommendation: Begin by establishing a baseline using a moderate temperature (e.g., 80 °C). If the reaction is clean but slow, incrementally increase the temperature by 15-20 °C intervals. If you observe the appearance of new, significant impurities by TLC or LC-MS as you increase the temperature, it is a strong indicator that you are entering a decomposition or side-reaction regime, and you should revert to a lower temperature and perhaps consider a longer reaction time or a more active catalyst.

Question 2: I'm observing a significant new spot on my TLC/LC-MS that I suspect is a side product. How can I use temperature to improve the reaction's purity?

Answer: The formation of side products is a classic sign that your reaction conditions, particularly temperature, are not selective for the desired transformation. Higher temperatures increase the kinetic energy of all molecules in the reaction, which can provide the necessary activation energy to access undesired, higher-energy transition states.

A prime example of this can be seen in enzymatic syntheses, which are highly sensitive to temperature. In one lipase-catalyzed synthesis of β-amino acid esters, the optimal temperature was found to be 35 °C.[3] Increasing the temperature beyond this point did not improve the yield of the desired product but instead favored the formation of a double Michael addition product, thereby decreasing the overall selectivity and purity of the reaction.[3]

Troubleshooting Workflow:

  • Systematic Temperature Reduction: The first and most logical step is to lower the reaction temperature. We recommend a stepwise reduction (e.g., in 10-15 °C decrements) from your current condition. At each step, carefully monitor the ratio of the desired product to the side product.

  • Analyze the Trade-off: Reducing the temperature will almost certainly slow down your primary reaction. The goal is to find a "sweet spot" where the rate of the desired esterification remains practical, while the rate of the side reaction is significantly diminished.

  • Consider Alternative Heating Methods: If conventional heating requires high temperatures that lead to impurity, microwave-assisted synthesis may be a valuable alternative. Microwave irradiation can dramatically accelerate the reaction, often achieving higher yields in shorter times.[4] This reduction in reaction time can minimize the window for side-product formation, even at elevated internal temperatures.[4][5]

Question 3: My reaction seems to stall and never reaches full conversion, even after 24 hours. Could the temperature be too low?

Answer: Yes, this is a classic symptom of insufficient thermal energy. If the reaction mixture does not have enough energy to overcome the activation barrier, it will appear to stall once the most reactive molecules have been consumed. Some amino acids are known to be sterically hindered or less reactive, requiring more "forcing" conditions to achieve complete esterification. For instance, isoleucine requires a longer esterification time at 100 °C compared to 19 other proteinogenic amino acids.[2]

Before concluding that temperature is the sole issue, ensure your catalyst is active and your reagents are dry, as water can inhibit acid-catalyzed esterifications. If these factors are controlled, a cautious, incremental increase in temperature is warranted. Monitor the reaction progress closely. A jump in conversion after increasing the temperature from 80 °C to 100 °C, for example, is a strong confirmation that the reaction was kinetically limited.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for the esterification of a β-leucine derivative?

A1: The optimal temperature is highly dependent on the chosen methodology. There is no single "correct" range.

  • Classical Acid Catalysis (Fischer-Speier): For methods using a mineral acid (H₂SO₄, HCl) or a sulfonic acid (PTSA) in an alcohol solvent, a broad but practical starting range is 50 °C to 120 °C .[1] The final temperature is often the reflux temperature of the alcohol being used.

  • Enzymatic Catalysis: If you are using a biocatalyst like lipase, the temperature range is much narrower and lower, typically between 30 °C and 55 °C . The optimum is often very specific, as seen in a study where the best yield was achieved at precisely 35 °C.[3] Exceeding this can lead to enzyme denaturation and loss of selectivity.

  • Thionyl Chloride Method: When using thionyl chloride in an alcohol, the reaction is often highly exothermic and can proceed efficiently at lower temperatures, sometimes even starting at 0 °C and slowly warming to room temperature.[6][7]

Q2: How does my choice of alcohol (e.g., methanol vs. n-butanol) affect the optimal reaction temperature?

A2: The alcohol serves as both a reagent and the solvent, and its boiling point dictates the maximum achievable temperature under standard atmospheric reflux conditions.

  • Methanol (Boiling Point: ~65 °C): Limits your maximum reaction temperature, which may be insufficient for less reactive or sterically hindered β-leucine derivatives.

  • n-Butanol (Boiling Point: ~118 °C): Allows for a significantly higher reaction temperature, which can accelerate the rate and drive the equilibrium toward the product. This is why n-butanol is often used for more challenging esterifications.[2][4]

Therefore, if you find your reaction is too slow in methanol at reflux, switching to a higher-boiling alcohol like n-butanol is a logical strategy to increase the reaction temperature and rate.

Q3: What is the impact of microwave heating compared to a conventional oil bath on reaction temperature and outcomes?

A3: The heating method has a profound impact.

  • Conventional Heating (Oil Bath): Heats the vessel from the outside in. The temperature of the reaction mixture is limited by the boiling point of the solvent at atmospheric pressure.

  • Microwave Heating: Heats the bulk of the solution directly and rapidly by exciting polar molecules. This can lead to a phenomenon known as super-heating , where the solution's temperature can exceed its conventional boiling point.[4] In one study on L-leucine esterification, microwave heating rapidly brought the reaction to 127 °C, whereas an oil bath set to 140 °C only achieved an internal temperature of 124 °C under reflux.[4]

The primary advantage is a dramatic acceleration of the reaction rate, which can lead to higher yields in shorter times and potentially reduce the formation of degradation or side products that might occur over prolonged heating.[4][5] For example, a 72% yield of L-leucine butyl ester was achieved in 30 minutes at 140 °C with microwave heating.[4]

Data & Protocols

Table 1: Effect of Temperature and Heating Method on L-Leucine n-Butyl Ester Synthesis
Heating MethodTemperature (°C)Reaction Time (min)Yield (%)Reference
Conventional (Oil Bath)Reflux (~124 °C)3063.7[4]
Microwave120 °C10~40[4]
Microwave140 °C3072[4]

This table summarizes data for the esterification of L-leucine, a structural analog of β-leucine, illustrating the significant impact of temperature and heating method on reaction efficiency.

Protocol: Systematic Temperature Screening for Esterification

This protocol outlines a method for determining the optimal temperature for your reaction.

  • Setup: In parallel, set up four identical reaction vials, each containing your β-leucine derivative (1.0 eq), acid catalyst (e.g., PTSA, 1.2 eq), and the desired alcohol solvent (e.g., n-butanol). Ensure all are equipped with stir bars and condensers.

  • Temperature Control: Place each vial in a separate well of a temperature-controlled heating block. Set the temperatures to 60 °C, 80 °C, 100 °C, and 120 °C.

  • Monitoring: At set time intervals (e.g., 1h, 3h, 6h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze it by TLC or LC-MS to determine the consumption of starting material and the formation of product and any byproducts.

  • Analysis: Compare the results across the different temperatures.

    • Identify the temperature that gives the highest conversion to the desired product with the lowest formation of impurities.

    • If the 120 °C reaction shows signs of decomposition, the optimum is likely lower.

    • If the 60 °C and 80 °C reactions are clean but very slow, the optimum is likely higher.

  • Validation: Once an optimal temperature is identified, run the reaction on a larger scale to confirm the results.

Visualization

Troubleshooting Workflow for Temperature Optimization

The following diagram outlines a logical workflow for troubleshooting common issues related to reaction temperature in the synthesis of β-leucine esters.

G start Initial Experiment Results: Low Yield or Purity Issue check_temp Is Temperature the Likely Cause? start->check_temp too_low Hypothesis: Temperature Too Low check_temp->too_low Stalled reaction, slow conversion too_high Hypothesis: Temperature Too High check_temp->too_high Side products, decomposition action_increase Action: 1. Increase Temp by 15-20°C 2. Monitor Reaction Kinetics too_low->action_increase action_decrease Action: 1. Decrease Temp by 10-15°C 2. Monitor Product/Side Product Ratio too_high->action_decrease result_increase Outcome: Rate Increases, Purity Stable? action_increase->result_increase result_decrease Outcome: Side Products Reduced? action_decrease->result_decrease optimize_time Optimize Reaction Time at New Temperature result_increase->optimize_time Yes decomposition New Impurities Appear: Decomposition Occurring. Return to Lower Temp. result_increase->decomposition No result_decrease->too_low No, reaction stops find_balance Find Best Temp/Time Balance for Purity and Yield result_decrease->find_balance Yes

Sources

Validation & Comparative

Comprehensive Guide: Chiral HPLC Methods for Separating (S) and (R) Methyl 3-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: Methyl 3-amino-4-methylpentanoate (Methyl


-leucinate).
Significance:  As a 

-amino acid ester, this molecule serves as a critical chiral building block for peptidomimetics and

-peptide foldamers. Unlike

-amino acids, the

-position of the amino group introduces conformational flexibility that complicates chiral recognition. The Challenge: The separation requires a stationary phase capable of discriminating the chiral center located at the C3 position, one carbon removed from the carbonyl group.

This guide compares three distinct methodologies for the resolution of (S) and (R) enantiomers:

  • Immobilized Polysaccharide CSPs (Recommended): Best for preparative scalability and solvent flexibility.

  • Crown Ether CSPs: Superior for analytical resolution of the free primary amine salts.

  • Pre-column Derivatization: Essential for trace analysis and biological matrices.

Method 1: Immobilized Polysaccharide Phases (The Gold Standard)

Core Principle: This method utilizes amylose or cellulose derivatives immobilized onto silica. The separation relies on hydrogen bonding,


-

interactions, and inclusion complexes between the analyte and the chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
Why This Method?
  • Versatility: Immobilized phases (e.g., CHIRALPAK® IA, ID, IE) allow the use of "non-standard" solvents like dichloromethane or ethyl acetate to enhance solubility and selectivity.

  • Scalability: High loading capacity makes this the preferred method for purifying grams of material for synthesis.

Experimental Protocol

Column: CHIRALPAK® IA or IB (Immobilized Amylose/Cellulose) - 5 µm, 250 x 4.6 mm. Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v]. Flow Rate: 1.0 mL/min. Temperature: 25°C. Detection: UV at 210 nm (Ester carbonyl absorption).

Step-by-Step Workflow:

  • Equilibration: Flush column with 20 column volumes of mobile phase. Ensure the baseline is stable at 210 nm.

  • Sample Prep: Dissolve 1 mg of racemic methyl 3-amino-4-methylpentanoate in 1 mL of Ethanol. Add 1 µL of DEA to ensure the amine remains unprotonated (free base).

  • Injection: Inject 5-10 µL.

  • Optimization: If resolution (

    
    ) < 1.5, switch the modifier from Ethanol to Isopropanol (IPA) to alter the solvation of the chiral cavity.
    

Expert Insight: The addition of DEA is non-negotiable. Without it, the free amine interacts strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution.

Method 2: Crown Ether Phases (The Aqueous Alternative)

Core Principle: Crown ether phases (e.g., CROWNPAK® CR-I(+)) form host-guest inclusion complexes specifically with primary ammonium ions (


). The chiral recognition is driven by the tripodal hydrogen bonding of the ammonium protons to the ether oxygens.
Why This Method?
  • Specificity: Extremely selective for primary amines near a chiral center.

  • Aqueous Compatibility: Ideal if the sample is already in an aqueous buffer or salt form.

Experimental Protocol

Column: CROWNPAK® CR-I(+) or CR(+). Mobile Phase: Perchloric Acid (


) pH 1.5 to 2.0 / Methanol [85 : 15 v/v].
Flow Rate:  0.5 mL/min (Lower flow rate required due to higher viscosity and interaction kinetics).
Temperature:  10°C - 25°C (Lower temperature often enhances resolution).
Detection:  UV at 200-210 nm or RI (Refractive Index) if UV signal is weak.

Step-by-Step Workflow:

  • Safety Check: Ensure the LC system is flushed of any organic solvents incompatible with perchloric acid to prevent precipitation.

  • Mobile Phase Prep: Prepare aqueous

    
     (pH 1.5). Filter through 0.22 µm membrane.
    
  • Sample Prep: Dissolve the sample in the mobile phase. The low pH ensures the amine is fully protonated (

    
    ), which is the required form for binding.
    
  • Injection: Inject 10 µL.

Expert Insight: Crown ether columns are sensitive. Never use amine modifiers (TEA/DEA) with these columns, as they will compete for the binding sites and destroy the separation.

Method 3: Pre-column Derivatization (High Sensitivity)

Core Principle: Reacting the enantiomers with a fluorescent chiral or achiral reagent to improve detectability and create additional interaction points for the CSP. Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

Why This Method?
  • Trace Analysis: Fluorescence detection allows for limits of detection (LOD) in the femtomole range.

  • Enhanced Selectivity: The bulky NBD group improves chiral recognition on polysaccharide columns.

Experimental Protocol

Derivatization:

  • Mix 50 µL sample solution + 50 µL 0.1 M borate buffer (pH 8.0) + 50 µL NBD-Cl (20 mM in MeCN).

  • Heat at 60°C for 5 minutes. Stop reaction with 1% acetic acid.

Chromatography: Column: CHIRALPAK® IE or IC. Mobile Phase: n-Hexane : Ethanol [80 : 20 v/v]. Detection: Fluorescence (Ex: 470 nm, Em: 530 nm).

Comparative Analysis

FeaturePolysaccharide (IA/IB)Crown Ether (CR-I)Derivatization (NBD)
Selectivity (

)
High (Broad applicability)Very High (Specific to prim. amines)High (Enhanced by deriv.)
Sample Prep Minimal (Add DEA)Minimal (Acidify)Complex (Chemical reaction)
Throughput High (Standard flow rates)Low (Low flow/temp)Medium
Robustness Excellent (Immobilized)Good (Sensitive to pH)Variable (Reaction yield)
Primary Use Synthesis/PurificationAnalytical QCBiological Assays/PK

Visualization of Decision Logic

G Start Start: Methyl 3-amino-4-methylpentanoate Goal Define Goal Start->Goal Prep Preparative / Synthesis Goal->Prep Scale > 10mg Anal Analytical / QC Goal->Anal Purity Check Bio Biological / Trace Goal->Bio PK/Metabolism Method1 Method 1: Chiralpak IA (Hexane/EtOH/DEA) Prep->Method1 High Loading Anal->Method1 Alternative Method2 Method 2: Crownpak CR-I(+) (HClO4/MeOH) Anal->Method2 Direct Aqueous Method3 Method 3: NBD-Cl Derivatization (Fluorescence Detection) Bio->Method3 High Sensitivity

Figure 1: Decision tree for selecting the optimal chiral separation strategy based on experimental goals.

References

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments.Journal of Chromatography A. (2018). Overview of zwitterionic and polysaccharide phases for

    
    -amino acids. 
    
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. (2021). Details performance of Chiralpak IA/IE for amino esters.

  • Chiral Separation of beta-methyl-amino acids by ligand exchange. Journal of Pharmaceutical and Biomedical Analysis. (2002). Discusses ligand exchange as an alternative mechanism.

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Technical Guide. Protocols for Teicoplanin and Crown Ether phases.

Distinguishing Isomers in Drug Development: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of α- and β-Leucine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and metabolomics, the precise structural elucidation of molecules is paramount. Isomeric ambiguity can lead to significant delays and misinterpretation of data, particularly when dealing with chiral centers and positional isomers that can exhibit vastly different biological activities. This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of α-leucine methyl ester and its less common but equally important isomer, β-leucine methyl ester. Understanding these distinct fragmentation pathways is crucial for researchers and scientists in unequivocally identifying these compounds in complex matrices.

The differentiation of α- and β-amino acids is a critical analytical challenge. While α-amino acids are the fundamental building blocks of proteins, β-amino acids are of increasing interest in pharmaceutical development due to their unique conformational properties and resistance to enzymatic degradation. This guide will delve into the mechanistic underpinnings of their fragmentation in the gas phase, providing a practical framework for their identification.

Experimental Methodologies: A Foundation for Reliable Data

To ensure the generation of reproducible and distinct fragmentation patterns, a standardized analytical approach is essential. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) methodology suitable for the analysis of these volatile amino acid esters.

Sample Preparation and Derivatization
  • Esterification: Leucine and β-leucine are first converted to their methyl esters to increase volatility for GC analysis. This is typically achieved by reacting the amino acid with a 2M solution of hydrochloric acid in methanol at 80°C for 60 minutes.

  • Extraction: The resulting methyl esters are then extracted into an organic solvent, such as toluene, for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 30-200

This experimental setup provides a robust platform for the separation and subsequent fragmentation of the isomeric methyl esters.

Fragmentation Analysis: A Tale of Two Isomers

The key to distinguishing α- and β-leucine methyl ester lies in their fundamentally different fragmentation pathways upon electron ionization. The position of the amino group dictates the primary cleavage sites and the resulting fragment ions.

α-Leucine Methyl Ester: The Archetype of α-Amino Acid Ester Fragmentation

The mass spectrum of α-leucine methyl ester is well-characterized and serves as our benchmark for comparison. The molecular ion (M⁺˙) is observed at m/z 145.

The primary fragmentation pathway is initiated by the cleavage of the bond α to the nitrogen atom, a process known as α-cleavage. This results in the loss of the methoxycarbonyl group (-•COOCH₃), leading to the formation of a characteristic immonium ion at m/z 86 . This is often the base peak in the spectrum.

Further fragmentation of the side chain can occur, but the m/z 86 ion is the most diagnostic fragment for α-leucine methyl ester.

Caption: Primary fragmentation of α-leucine methyl ester.

β-Leucine Methyl Ester: A Predicted Fragmentation Pathway

The key difference in the fragmentation of β-leucine methyl ester is the position of the amino group at the β-carbon. This structural arrangement favors different cleavage pathways compared to its α-isomer.

One of the primary fragmentation routes is expected to be the cleavage of the Cβ-Cγ bond, which is α to the amino group. This would result in the formation of a resonance-stabilized ion at m/z 72 . This fragment corresponds to the [CH(CH₃)CH(NH₂)]⁺ moiety. This proposed fragmentation is supported by LC-MS/MS data for the free β-leucine acid, which shows a prominent fragment at m/z 72.0819.[1]

Another significant fragmentation pathway would involve the loss of the entire side chain (isobutyl group) through cleavage of the Cα-Cβ bond, leading to a fragment at m/z 88 , corresponding to [CH₂(NH₂)CH₂COOCH₃]⁺.

Caption: Predicted primary fragmentation of β-leucine methyl ester.

Comparative Analysis: Key Differentiating Ions

The objective comparison of the fragmentation patterns provides clear diagnostic markers for each isomer.

Ion (m/z)Proposed Structureα-Leucine Methyl Esterβ-Leucine Methyl Ester (Predicted)
86 [CH(NH₂)CH₂CH(CH₃)₂]⁺High Abundance (Base Peak) Absent or Very Low Abundance
72 [CH(CH₃)CH(NH₂)]⁺Absent or Very Low AbundanceHigh Abundance
88 [CH₂(NH₂)CH₂COOCH₃]⁺Absent or Very Low AbundanceModerate to High Abundance

The presence of a dominant peak at m/z 86 is a definitive indicator of α-leucine methyl ester . Conversely, the presence of significant peaks at m/z 72 and m/z 88 , with the absence of a strong m/z 86 peak, would strongly suggest the presence of β-leucine methyl ester .

Conclusion

The differentiation of α- and β-leucine methyl esters by mass spectrometry is a clear-cut process when the underlying fragmentation mechanisms are understood. The position of the amino group directs the fragmentation to produce a unique set of ions for each isomer. For α-leucine methyl ester, the characteristic immonium ion at m/z 86 is the key identifier. For β-leucine methyl ester, the predicted fragments at m/z 72 and m/z 88 provide a distinct signature.

This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify these critical isomers, ensuring data integrity and accelerating research and development timelines. The principles outlined here can be extended to the analysis of other α- and β-amino acid isomers, highlighting the power of mass spectrometry in detailed structural elucidation.

References

  • Human Metabolome Database. (n.d.). HMDB0000687 (Leucine). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6106, Leucine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Leucine, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193411, Beta-Leucine. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193411, Beta-Leucine. Retrieved from [Link]

Sources

A Comprehensive Guide to Establishing Optical Rotation Standards for (S)-Methyl 3-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral chemistry, the stereochemical purity of a molecule is not merely a technical detail but a critical determinant of its pharmacological activity and safety profile. For (S)-Methyl 3-amino-4-methylpentanoate, a key chiral building block, ensuring its enantiomeric purity is paramount. This guide provides an in-depth, experience-driven approach to establishing a reliable optical rotation standard for this compound. We will delve into the nuances of polarimetry, from first principles to a validated experimental protocol, and objectively compare this classical technique with modern chromatographic methods.

The Significance of Chirality: Why Optical Purity Matters

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. While possessing identical physical properties in an achiral environment, these enantiomers can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit toxic effects. Therefore, the accurate determination of enantiomeric purity is a non-negotiable aspect of quality control in the pharmaceutical industry.

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light.[1] The direction and magnitude of this rotation are unique to a specific enantiomer under defined conditions, making polarimetry a powerful tool for its identification and quantification.[2][3]

Establishing the Gold Standard: Polarimetry for Optical Rotation Determination

Polarimetry remains a cornerstone technique for the analysis of chiral compounds due to its non-destructive nature and direct measurement of a bulk physical property.[2][3] The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated using the Biot-Savart law.[2]

Equation 1: Calculation of Specific Rotation

[α]λT = (100 * α) / (l * c)

Where:

  • [α] is the specific rotation

  • T is the temperature in degrees Celsius

  • λ is the wavelength of the light source (typically the sodium D-line at 589 nm)

  • α is the observed rotation in degrees

  • l is the path length of the polarimeter cell in decimeters

  • c is the concentration of the sample in g/100 mL

A polarimeter measures the angle of rotation by passing polarized light through a sample.[2][3] The key components of a polarimeter include a light source, a polarizer, a sample tube, and an analyzer. The polarizer allows light waves of a specific orientation to pass through, creating plane-polarized light. When this light passes through a solution containing a chiral compound, the plane of polarization is rotated. The analyzer, another polarizing filter, is then rotated to measure the angle of this rotation.

The measured optical rotation is highly sensitive to several experimental parameters. Precise control of these variables is essential for obtaining accurate and reproducible results.

  • Temperature: Optical rotation can be significantly influenced by temperature. Therefore, measurements should be conducted in a temperature-controlled environment, typically at 20°C or 25°C, as specified by pharmacopeial standards.[4]

  • Solvent: The solvent can interact with the solute, affecting its conformation and, consequently, its optical rotation. The choice of solvent should be consistent and clearly reported.

  • Concentration: The observed rotation is directly proportional to the concentration of the chiral substance. It is crucial to prepare solutions with accurately known concentrations.

  • Wavelength: The magnitude of optical rotation is dependent on the wavelength of the light used. The sodium D-line (589 nm) is the most common wavelength used for standard measurements.[2]

The following diagram illustrates a systematic workflow for the accurate determination of the specific rotation of this compound.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_measurement Measurement cluster_calculation Calculation & Reporting prep_sample Accurately weigh This compound dissolve Dissolve in a specified solvent (e.g., Methanol) prep_sample->dissolve vol_flask Transfer to a volumetric flask and dilute to the mark dissolve->vol_flask fill_cell Rinse and fill the polarimeter cell with the sample solution vol_flask->fill_cell power_on Power on polarimeter and allow to stabilize calibrate Calibrate with a certified quartz plate or sucrose solution (as per USP <781>) power_on->calibrate blank Measure the blank (solvent only) calibrate->blank blank->fill_cell measure Measure the observed rotation (α) fill_cell->measure repeat_measure Repeat measurement (n ≥ 3) measure->repeat_measure calculate Calculate the specific rotation [α] using Biot's Law repeat_measure->calculate report Report the value with all experimental conditions (T, λ, c, solvent) calculate->report G cluster_questions Key Questions cluster_methods Recommended Method start Start: Need to assess chiral purity q1 Is the goal to determine the bulk optical rotation? start->q1 q2 Is high sensitivity for detecting the minor enantiomer required? q1->q2 No polarimetry Polarimetry q1->polarimetry Yes q3 Is separation of multiple chiral compounds needed? q2->q3 No hplc Chiral HPLC q2->hplc Yes q3->polarimetry No q3->hplc Yes

Sources

Comparative Guide: Validating Purity of (S)-Methyl 3-amino-4-methylpentanoate via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

(S)-Methyl 3-amino-4-methylpentanoate (often referred to as the methyl ester of


-leucine) is a critical chiral building block in the synthesis of peptidomimetics and integrin inhibitors.

The Analytical Challenge:

  • UV Transparency: Lacking aromatic conjugation, this molecule is invisible under standard UV (254 nm), rendering standard HPLC-UV or UV-TLC useless without derivatization.

  • Amine Tailing: The free primary amine interacts strongly with silanol groups on silica, leading to streaking.

  • Chirality: Standard silica cannot distinguish the (S)-enantiomer from the (R)-enantiomer.

This guide details a ninhydrin-optimized TLC protocol for chemical purity validation and contrasts it with Chiral HPLC and qNMR alternatives.

Chemical Purity Validation (Standard Silica TLC)

Standard TLC is the most efficient method for monitoring reaction progress and detecting chemical impurities (e.g., hydrolysis to the free acid or unreacted N-protected precursors).

Optimized Mobile Phase Systems

Due to the basicity of the


-amino group, neutral solvents cause severe tailing. The addition of a base is mandatory.
SystemComposition (v/v)ApplicationExpected Rf (Approx)
System A (Polar) DCM : MeOH : NH

OH (90:9:1)
General purity check. Good separation of ester vs. acid.Product: 0.3–0.4Acid Impurity: <0.1
System B (Hydrophobic) EtOAc : Hexane : TEA (50:49:1)Separation from non-polar protected precursors (e.g., Boc-protected).Product: <0.2Boc-Precursor: >0.6

Critical Note: Do not use acetic acid in the mobile phase. Acidic eluents protonate the amine (


), causing it to bind irreversibly to the silica baseline.
Visualization Protocol: The Ninhydrin Oxidative Deamination

Since the molecule is UV-inactive, chemical staining is required. Ninhydrin is the gold standard for free amines.

Mechanism: Ninhydrin reacts with the free primary amine via oxidative deamination and decarboxylation to form Ruhemann’s Purple (diketohydrindylidene-diketohydrindamine).[1]

Step-by-Step Staining Protocol:

  • Elution: Run the TLC plate in System A.

  • Drying: Dry the plate completely with a heat gun (residual ammonia from the mobile phase will react with ninhydrin and turn the whole background purple if not removed).

  • Dip/Spray: Dip in 0.3% Ninhydrin in n-Butanol (containing 3% acetic acid to catalyze the reaction).

  • Activation: Heat at 110°C for 2-3 minutes .

  • Result: The product appears as a distinct red-purple spot .

Optical Purity Validation (Chiral Ligand-Exchange TLC)

Standard silica only validates chemical purity. To validate the (S)-enantiomer against the (R)-enantiomer using TLC, Ligand Exchange TLC (LE-TLC) is required.

Principle: The plate is impregnated with a chiral selector (typically a Copper(II) complex with a chiral amino acid like L-Proline). The analyte forms a diastereomeric ternary complex [Cu(II)-Selector-Analyte] with different stabilities for (S) and (R) isomers, resulting in different migration rates.

LE-TLC Protocol:

  • Plate Prep: Immerse a silica gel 60 plate in a solution of 5 mM Cu(II) acetate and 10 mM L-Proline in methanol/water. Dry for 2 hours.

  • Elution: Develop in Methanol : Acetonitrile : Water (50:30:20) .

  • Visualization: Iodine vapor or Ninhydrin (spots may appear different colors due to Cu complexation).

Note: While possible, LE-TLC is difficult to reproduce. For strict enantiomeric excess (ee%) quantitation, Chiral HPLC is recommended.

Comparative Analysis: TLC vs. Alternatives

The following table objectively compares TLC against instrumental alternatives for this specific molecule.

FeatureTLC (Ninhydrin) HPLC (CAD/ELSD) qNMR (

H)
Detection Principle Chemical Reaction (Colorimetric)Aerosol Scattering (Universal)Proton Environment
UV Independence Excellent (Stain-based)Excellent (Mass-based)Excellent (Structural)
Limit of Detection ~0.5 µg (Visual)< 10 ng (Quantitative)~1 mg (Low sensitivity)
Chiral Discrimination Poor (Requires LE-TLC)High (With Chiral Columns)None (Unless shift reagent added)
Throughput High (Parallel runs)Low (Serial injection)Low
Cost per Run < $1.00> $20.00> $50.00
Summary of Causality
  • Why TLC? It is the only method that allows simultaneous processing of multiple reaction fractions without expensive detectors (CAD/MS) required for UV-inactive compounds.

  • Why not UV-HPLC? The compound has no chromophore. You would see nothing at 254nm.

  • Why not NMR for Purity? While NMR confirms structure, it struggles to detect <1% impurities unless they have very distinct chemical shifts.

Visualizing the Validation Workflow

Diagram 1: The Optimized TLC Workflow

This diagram illustrates the critical decision points for handling the amine tailing and UV transparency.

TLC_Workflow Start Sample: this compound Check_UV Check UV Activity (254nm) Start->Check_UV UV_Result Result: Invisible (No Chromophore) Check_UV->UV_Result Mobile_Phase Select Mobile Phase UV_Result->Mobile_Phase Requires Staining Phase_Acid Acidic (AcOH) Mobile_Phase->Phase_Acid Phase_Basic Basic (NH4OH/TEA) Mobile_Phase->Phase_Basic Result_Acid Result: Streaking/Baseline Retention (Protonated Amine) Phase_Acid->Result_Acid Result_Basic Result: Clean Spot Migration (Free Amine) Phase_Basic->Result_Basic Stain Visualization: Ninhydrin Dip + Heat (110°C) Result_Basic->Stain Final Purple/Red Spot (Valid) Stain->Final

Caption: Workflow optimizing mobile phase pH to prevent amine protonation and selecting Ninhydrin for non-UV detection.

Diagram 2: Method Selection Decision Tree

When to use TLC versus HPLC for this specific substrate.

Method_Selection Goal Validation Goal Chem_Purity Chemical Purity (Side Products) Goal->Chem_Purity Opt_Purity Optical Purity (Enantiomeric Excess) Goal->Opt_Purity Rapid Rapid/In-Process? Chem_Purity->Rapid Quant Final QC/Quant? Chem_Purity->Quant Chiral_HPLC Chiral HPLC (Required) Opt_Purity->Chiral_HPLC Gold Standard LE_TLC Ligand Exchange TLC (Screening Only) Opt_Purity->LE_TLC Qualitative Check TLC_Silica Silica TLC + Ninhydrin (Recommended) Rapid->TLC_Silica HPLC_CAD HPLC-CAD/ELSD (Recommended) Quant->HPLC_CAD

Caption: Decision matrix for selecting the appropriate validation technique based on purity type and precision requirements.

References

  • Mechanism of Ninhydrin Reaction: Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry.

  • Chiral Separation of Amino Acids: Bhushan, R., & Martens, J. (1997).[2] Direct Resolution of Enantiomers by Impregnated TLC.[2][3] Biomedical Chromatography.

  • TLC Visualization Reagents: Merck KGaA. (n.d.). TLC Visualization Reagents for Amino Acids.

  • Properties of 3-Amino-4-methylpentanoic acid: PubChem Database. (2024). Compound Summary for CID 53487343.

Sources

A Comparative Guide to the Crystal Structure Confirmation of (S)-Methyl 3-amino-4-methylpentanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical parameter in the fields of pharmacology and materials science. For chiral molecules such as (S)-Methyl 3-amino-4-methylpentanoate and its derivatives, which are valuable building blocks in the synthesis of pharmaceuticals, the determination of stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring efficacy and safety.[1] This guide provides an in-depth comparison of the primary analytical techniques used to confirm the crystal structure and absolute configuration of these compounds, offering insights into the causality behind experimental choices and providing actionable protocols.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule.[2][3] The technique relies on the diffraction pattern produced when a single, well-ordered crystal is irradiated with X-rays. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise location of each atom in space.

Why it Works: The Principle of Anomalous Dispersion

For the determination of absolute configuration, the phenomenon of anomalous dispersion is key. When the molecule contains an atom that is sufficiently heavy (typically heavier than oxygen), the X-rays can be absorbed and re-emitted with a phase shift.[] This subtle difference in the diffraction pattern between the actual molecule and its mirror image allows for the unequivocal assignment of the absolute stereochemistry.[2][5]

Strengths and Limitations of SC-XRD

Strengths:

  • Unambiguous Determination: Provides a definitive 3D structure and absolute configuration.[3][6]

  • High Precision: Delivers highly accurate bond lengths and angles.

  • Detailed Information: Reveals information about molecular packing, intermolecular interactions, and solvent inclusion.[3]

Limitations:

  • Crystal Growth: The primary bottleneck is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.[7][8]

  • "Heavy Atom" Requirement: For reliable absolute configuration determination, the presence of a heavier atom is often necessary.[]

  • Solid-State vs. Solution: The determined structure is that of the molecule in the solid state, which may not always perfectly reflect its conformation in solution.

The Solution-State Powerhouse: Nuclear Magnetic Resonance (NMR) Spectroscopy

While SC-XRD provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the structure and dynamics of molecules in solution.[9][10] Though not a direct method for crystal structure determination, advanced NMR techniques can be exceptionally powerful for confirming the absolute configuration of chiral molecules like this compound derivatives.

Confirming Stereochemistry with NMR: The Mosher's Method

One of the most widely used indirect NMR methods for determining the absolute configuration of chiral amines and alcohols is the Mosher's method.[][11] This technique involves derivatizing the chiral amine with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers.[12][13]

The key principle is that the protons in these newly formed diastereomeric amides will experience different magnetic environments due to the anisotropic effect of the MTPA phenyl group.[14] By comparing the ¹H NMR spectra of the two diastereomers (one formed with (R)-MTPA and the other with (S)-MTPA), the differences in chemical shifts (Δδ) can be systematically analyzed to deduce the absolute configuration of the original stereocenter.[11][13]

Strengths and Limitations of NMR in Stereochemical Analysis

Strengths:

  • Solution-State Analysis: Provides information about the molecule's structure in a biologically relevant solution environment.

  • No Crystal Needed: Circumvents the often-difficult process of crystal growth.

  • Versatility: A wide array of NMR experiments can provide information on connectivity, conformation, and dynamics.[15]

Limitations:

  • Indirect Method: The determination of absolute configuration is inferential and relies on the formation of derivatives and the application of an empirical model.

  • Potential for Ambiguity: In complex molecules, overlapping signals or conformational flexibility can complicate the analysis.

  • Requires Chiral Reagents: The Mosher's method necessitates the use of enantiomerically pure and often expensive chiral derivatizing agents.

Comparative Analysis: SC-XRD vs. NMR for Structure Confirmation

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR Spectroscopy (Mosher's Method)
Principle Direct observation of electron density from X-ray diffraction patterns.Indirect determination via the formation of diastereomers and analysis of chemical shift differences.[][11]
Sample Form High-quality single crystal.Soluble compound in a suitable deuterated solvent.
Output Unambiguous 3D structure, bond lengths, angles, and absolute configuration.[3]Chemical shift data (Δδ) that allows for the deduction of absolute configuration.[13]
Key Advantage Definitive and highly precise structural information.[2]Analysis in solution, no need for crystallization.
Key Limitation The absolute requirement for a suitable single crystal.[7]Indirect method, potential for ambiguity, requires derivatization.
Time to Result Variable (days to months for crystal growth, hours for data collection).Relatively fast (hours to a day for derivatization and NMR analysis).[12]

Experimental Workflow Comparison

The workflows for SC-XRD and NMR-based stereochemical analysis differ significantly, as illustrated below.

G cluster_0 SC-XRD Workflow cluster_1 NMR (Mosher's Method) Workflow sc_start Start: Purified Compound sc_cryst Crystal Growth Trials sc_start->sc_cryst sc_select Select Suitable Single Crystal sc_cryst->sc_select sc_data X-ray Data Collection sc_select->sc_data sc_solve Structure Solution & Refinement sc_data->sc_solve sc_end Result: Absolute Structure Confirmed sc_solve->sc_end nmr_start Start: Purified Compound nmr_deriv Derivatization with (R)- & (S)-MTPA nmr_start->nmr_deriv nmr_purify Purification of Diastereomers nmr_deriv->nmr_purify nmr_acq ¹H NMR Data Acquisition nmr_purify->nmr_acq nmr_analyze Analysis of Δδ (δS - δR) nmr_acq->nmr_analyze nmr_end Result: Absolute Configuration Deduced nmr_analyze->nmr_end

Caption: Comparative workflows for SC-XRD and NMR-based stereochemical confirmation.

Detailed Experimental Protocols

Protocol 1: Growing Single Crystals for SC-XRD

Causality: The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals rather than as an amorphous powder. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[7] Slow evaporation or slow cooling allows time for the molecules to arrange themselves into a crystal lattice.

  • Purification: Ensure the starting material is of the highest possible purity. Impurities can inhibit crystal growth.

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene) to find one in which the compound is moderately soluble.[8][16]

  • Slow Evaporation Method: a. Dissolve 10-20 mg of the compound in a minimal amount of the chosen solvent in a small, clean vial.[8] b. Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow solvent evaporation.[16] c. Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[7]

  • Vapor Diffusion Method: a. Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble. b. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.[17] c. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.[17]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle.

Protocol 2: Mosher's Amide Analysis for Absolute Configuration

Causality: This protocol creates two distinct diastereomeric molecules that can be differentiated by ¹H NMR. The derivatization with both (R)- and (S)-MTPA chloride is essential for the comparative analysis of the resulting spectra, which is the foundation of the method.[14]

  • Reaction Setup: In two separate, dry NMR tubes or small vials, dissolve ~1-2 mg of the this compound derivative in ~0.5 mL of deuterated chloroform (CDCl₃) or deuterated pyridine.

  • Derivatization: a. To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). b. To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl). c. Add a small amount of a non-nucleophilic base like pyridine (if not already the solvent) to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature for 1-2 hours or until complete, monitoring by TLC or ¹H NMR if necessary.

  • NMR Acquisition: Directly acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amide products.

  • Data Analysis: a. Assign the proton signals for both diastereomers. b. Calculate the chemical shift difference (Δδ) for corresponding protons using the formula: Δδ = δS - δR. c. Apply the Mosher model: Protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern allows for the assignment of the absolute configuration at the stereocenter.

Conclusion

The confirmation of the crystal structure and absolute configuration of this compound derivatives is a critical step in their development for various applications. Single-crystal X-ray diffraction offers the most definitive and direct route to this information, provided a suitable crystal can be obtained. When crystallization is elusive, NMR spectroscopy, particularly through derivatization methods like the Mosher's analysis, provides a powerful alternative for determining the absolute configuration in solution. The choice between these techniques will ultimately depend on the specific challenges presented by the molecule and the resources available. A comprehensive approach, potentially utilizing both methods, will provide the highest level of confidence in the structural assignment.

References

  • Allen, D. A., Tomaso Jr, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Barron, L. D. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Martin, G. E. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149–162. [Link]

  • Nafie, L. A. (2008). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Journal of Biological Physics, 34(3-4), 221–238. [Link]

  • Polavarapu, P. L. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743–758. [Link]

  • Thorson, M. K. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 2), 221–225. [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. [Link]

  • Wikipedia. (2024). Absolute configuration. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-Methyl 3-amino-4-methylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Do NOT treat this compound as a generic amino acid. (S)-Methyl 3-amino-4-methylpentanoate (CAS: 679789-26-5) is a


-amino acid ester. Unlike zwitterionic amino acids (like L-Leucine) which are generally benign solids, the free base ester form  is typically a lipophilic oil or low-melting solid that presents distinct permeation risks and alkaline corrosivity.

Immediate Action Required:

  • Primary Hazard: Skin/Eye Irritant (Category 2) to Potential Corrosive (Category 1B depending on concentration/hydrolysis).

  • Critical Risk: The ester moiety increases lipophilicity, facilitating rapid dermal absorption of the amine, which can lead to chemical burns or sensitization.

  • Engineering Control: All handling of the free base must occur inside a certified chemical fume hood.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the causality of the hazard.

Functional GroupHazard MechanismSafety Implication
Primary Amine (-NH₂) Alkaline Hydrolysis: Upon contact with moisture in mucous membranes (eyes/lungs), it generates hydroxide ions, causing saponification of lipids and tissue damage.Eye Protection: Safety glasses are insufficient for liquid handling; chemical splash goggles are mandatory.
Methyl Ester (-COOCH₃) Lipophilicity & Volatility: The ester group reduces polarity compared to the parent acid, allowing the molecule to permeate standard glove materials (latex/thin nitrile) faster.Glove Selection: Standard exam gloves offer only transient splash protection. Thicker nitrile or laminate liners are required for prolonged tasks.
Chiral Center (S-Config) Biological Activity: As a chiral building block for peptidomimetics, it may possess specific biological activity or toxicity not present in the racemate.Exposure Limit: Treat as a "High Potency" intermediate (OEL < 10 µg/m³) until specific toxicology data proves otherwise.

The PPE Matrix: Selection & Specifications

This matrix is designed to be a self-validating system. Users must verify equipment against these specifications before commencing work.

A. Hand Protection (Gloves)

Standard 4-mil nitrile exam gloves are NOT sufficient for prolonged contact.

Contact TypeMaterialMin. ThicknessBreakthrough TimeProtocol
Transient / Splash Nitrile (High Grade) 0.11 mm (4.5 mil)< 15 minsChange immediately upon splash. Do not reuse.
Prolonged / Immersion Silver Shield® (Laminate) N/A (Multi-layer)> 480 minsWear under an outer nitrile glove (Double-Gloving) to preserve dexterity.
Solid Handling Double Nitrile 0.11 mm (Outer)N/AColored inner glove (e.g., orange) allows visual detection of outer glove breach.
B. Eye & Face Protection
Hazard LevelEquipmentStandardRationale
Solid / Weighing Safety Glasses w/ Side ShieldsANSI Z87.1Protects against projectile crystals/dust.
Liquid / Reaction Chemical Splash Goggles ANSI Z87.1+ D3Mandatory. Amine vapors/splashes can bypass glasses. D3 rating ensures seal against droplets.
Large Scale (>50g) Face Shield + GogglesANSI Z87.1Protects face/neck from exothermic runaway or flask failure.
C. Respiratory Protection
ScenarioControl MeasureBackup PPE
Primary Control Fume Hood (Face velocity: 80–100 fpm)N/A
Spill Cleanup Fume Hood / Local ExhaustHalf-Face Respirator with OV/P100 (Organic Vapor + Particulate) cartridges.
Equipment Failure Evacuate AreaSCBA (Emergency Response Team only).

Operational Protocol: Step-by-Step Workflow

This workflow integrates safety checks into the experimental process.

HandlingProtocol cluster_0 Pre-Operation cluster_1 Active Handling (Fume Hood) cluster_2 Post-Operation Step1 1. Inspection Check1 Glove Inflation Test (Check for pinholes) Step1->Check1 Step2 2. Weighing/Transfer Check1->Step2 Pass Step3 3. Solubilization Step2->Step3 Risk1 Avoid Static: Use Antistatic Gun Step2->Risk1 Step4 4. Decontamination Step3->Step4 Step5 5. Doffing PPE Step4->Step5

Figure 1: Operational workflow emphasizing the "Glove Inflation Test" as a critical go/no-go gate before handling.

Detailed Methodology:
  • Preparation & Inspection:

    • The Pneumatic Test: Before donning, trap air in the nitrile glove and squeeze to check for pinholes. This is vital for handling amines, which can cause chemical burns through microscopic defects.

    • Ensure Fume Hood is operational (check magnehelic gauge or flow monitor).

  • Weighing (The Critical Moment):

    • If Solid (HCl Salt): Weigh in a closed balance. If the balance is outside the hood, use a secondary container (screw-top jar) to transport the weighed material.

    • If Liquid (Free Base): Always weigh inside the hood using a syringe or pipette. Never pour from the stock bottle; this generates aerosols.

  • Reaction Setup:

    • Add solvent slowly. Amino esters can liberate heat upon protonation or reaction.

    • Neutralization Risk: If neutralizing the HCl salt to free base, significant heat and gas (if using carbonates) will be evolved. Perform this only in the hood.

  • Decontamination:

    • Wipe all exterior surfaces of flasks/syringes with a tissue soaked in dilute acetic acid (or weak acid) to neutralize trace amines, followed by ethanol. Discard tissues as solid hazardous waste.

Emergency & Disposal Procedures

Accidental Exposure Response
  • Eye Contact: Flush immediately for 15 minutes .[1] Do not pause to remove contact lenses initially; flush over them, then remove if possible. Physiological Logic: Amines penetrate the cornea rapidly; immediate dilution is the only way to prevent permanent opacity.

  • Skin Contact: Wash with soap and water (not alcohol). Alcohol increases blood flow and may enhance absorption of the lipophilic ester.

Waste Disposal Strategy

Segregation is critical to prevent incompatible reactions in the waste drum.

Waste StreamClassificationTreatment
Stream A Organic Alkaline Dissolve in combustible solvent. Label: "Contains Amines - Do Not Mix with Acids."[1]
Stream B Solid Waste Contaminated gloves/tissues. Double-bag in polyethylene.
Stream C Aqueous If hydrolysis occurred: Adjust pH to 7-9 before disposal (consult local EHS).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11243673, Methyl 3-amino-4-methylpentanoate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Personal Protective Equipment: Chemical protective clothing selection.[1] Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 3-amino-4-methylpentanoate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 3-amino-4-methylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.